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  • Product: 1-(2-Iodoethynyl)cyclohexan-1-ol
  • CAS: 90086-65-0

Core Science & Biosynthesis

Foundational

1-(2-Iodoethynyl)cyclohexan-1-ol chemical structure and properties

An In-Depth Technical Guide to 1-(2-Iodoethynyl)cyclohexan-1-ol: Synthesis, Properties, and Applications Introduction: A Versatile Building Block in Modern Synthesis 1-(2-Iodoethynyl)cyclohexan-1-ol is a specialized orga...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2-Iodoethynyl)cyclohexan-1-ol: Synthesis, Properties, and Applications

Introduction: A Versatile Building Block in Modern Synthesis

1-(2-Iodoethynyl)cyclohexan-1-ol is a specialized organic compound featuring a tertiary propargylic alcohol integrated with a highly reactive iodoalkyne moiety. While not a commonplace reagent, its structure represents a confluence of valuable functionalities. The iodoalkyne group is a cornerstone of modern synthetic chemistry, serving as a powerful electrophilic partner in a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling.[1][2] The cyclohexanol scaffold provides a rigid, three-dimensional carbocyclic framework, making this molecule a potentially valuable intermediate for the synthesis of complex molecular architectures in drug discovery and materials science.

This guide offers a comprehensive technical overview for researchers and drug development professionals. It details a robust, two-step synthetic pathway, outlines methods for structural characterization, and explores the compound's predicted reactivity and potential applications. The methodologies described are grounded in established, peer-reviewed chemical principles to ensure both accuracy and practical utility.

Molecular Structure and Physicochemical Properties

The structure of 1-(2-iodoethynyl)cyclohexan-1-ol is defined by an ethynyl group and a hydroxyl group attached to the same carbon atom of a cyclohexane ring, with an iodine atom terminating the alkyne chain.

Caption: Chemical Structure of 1-(2-Iodoethynyl)cyclohexan-1-ol

As this is a specialized intermediate, many of its physical properties have not been experimentally determined. The following table provides key identifiers and predicted properties based on its structure and data from its precursor, 1-ethynylcyclohexanol.

PropertyValueSource
IUPAC Name 1-(2-Iodoethynyl)cyclohexan-1-ol-
Molecular Formula C₈H₁₁IOCalculated
Molecular Weight 250.08 g/mol Calculated
Appearance Predicted: White to light yellow solid or oilExtrapolated
Melting Point > 30-33 °CPredicted to be higher than 1-ethynylcyclohexanol[3]
Boiling Point > 180 °CPredicted to be significantly higher than 1-ethynylcyclohexanol[3]
Density > 0.97 g/mLPredicted to be higher than 1-ethynylcyclohexanol[3]
Solubility Soluble in common organic solvents (e.g., DCM, Ether, THF, Acetone)Predicted

Proposed Synthesis Methodology

The synthesis of 1-(2-iodoethynyl)cyclohexan-1-ol is most logically achieved via a two-step sequence: the formation of the precursor 1-ethynylcyclohexanol, followed by the direct iodination of the terminal alkyne.

Step 1: Synthesis of 1-Ethynylcyclohexanol from Cyclohexanone

This reaction is a classic example of nucleophilic addition to a carbonyl, specifically the alkynylation of a ketone.[4] Acetylene is deprotonated by a strong base to form an acetylide anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.[4][5][6]

G R1_I [Cyclohexanol]-C≡C-I Catalyst Pd(0) Catalyst Cu(I) Co-catalyst Base (e.g., Et₃N) R1_I->Catalyst R2_H H-C≡C-R' R2_H->Catalyst Product [Cyclohexanol]-C≡C-C≡C-R' Catalyst->Product

Sources

Exploratory

1-(2-Iodoethynyl)cyclohexan-1-ol CAS number and identifiers

Executive Summary & Chemical Identity 1-(2-Iodoethynyl)cyclohexan-1-ol is a functionalized alkynyl carbinol serving as a high-value building block in organic synthesis. Characterized by the presence of a terminal iodoalk...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-(2-Iodoethynyl)cyclohexan-1-ol is a functionalized alkynyl carbinol serving as a high-value building block in organic synthesis. Characterized by the presence of a terminal iodoalkyne moiety adjacent to a tertiary alcohol, it exhibits unique reactivity profiles ideal for C–C bond formation via cross-coupling reactions (e.g., Cadiot-Chodkiewicz, Sonogashira) and heterocycle synthesis.

This guide provides a rigorous technical analysis of its properties, synthesis, and applications, designed for researchers requiring high-purity preparation and utilization of this intermediate.

Chemical Identifiers & Properties
ParameterTechnical Specification
Chemical Name 1-(2-Iodoethynyl)cyclohexan-1-ol
CAS Number 90086-65-0
Synonyms (Iodoethynyl)-1-cyclohexanol; 1-Hydroxy-1-(iodoethynyl)cyclohexane
Molecular Formula C₈H₁₁IO
Molecular Weight 250.08 g/mol
SMILES OC1(CCCCC1)C#CI
Physical State Viscous oil or low-melting solid (dependent on purity)
Boiling Point ~283.8°C (Predicted at 760 mmHg)
Solubility Soluble in CH₂Cl₂, THF, Et₂O, EtOAc; Insoluble in water
Stability Light-sensitive; Thermally unstable >100°C; Potential shock sensitivity

Synthesis & Production Protocols

The synthesis of 1-(2-iodoethynyl)cyclohexan-1-ol is achieved via the electrophilic iodination of 1-ethynylcyclohexanol (CAS 78-27-3). Two protocols are presented: the Silver-Catalyzed Method (Standard) for highest purity, and the Metal-Free Method (Green) for avoiding heavy metal contamination.

Reaction Logic & Pathway

The transformation relies on the activation of the terminal alkyne C-H bond. The acidity of the acetylenic proton (pKa ~25) allows for deprotonation or direct electrophilic substitution.

SynthesisPathway Start 1-Ethynylcyclohexanol (C8H12O) Intermediate Silver-Acetylide Complex (Transient) Start->Intermediate Ag+ Coordination Product 1-(2-Iodoethynyl)cyclohexan-1-ol (C8H11IO) Start->Product Direct Iodination (Reagent 2) Reagent1 NIS / AgNO3 (Catalytic) Reagent1->Intermediate Reagent2 I2 / Morpholine (Charge Transfer) Reagent2->Product Intermediate->Product Electrophilic Iodination (NIS)

Figure 1: Mechanistic pathways for the iodination of 1-ethynylcyclohexanol.

Protocol A: Silver-Catalyzed Iodination (Standard)

Objective: Preparation of high-purity product ( >98%) for drug discovery applications.

Reagents:

  • 1-Ethynylcyclohexanol (1.0 equiv)[1]

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Silver Nitrate (AgNO₃) (0.05 equiv)

  • Solvent: Acetone or Acetonitrile (Dry)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask wrapped in aluminum foil (light protection), dissolve 1-ethynylcyclohexanol (10 mmol) in dry acetone (20 mL).

  • Catalyst Addition: Add AgNO₃ (0.5 mmol, 85 mg). Stir for 5 minutes until dissolved.

  • Iodination: Add NIS (11 mmol, 2.48 g) in one portion. The reaction is slightly exothermic.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product (Rf ~0.4) will appear less polar than the starting material.

  • Quench: Dilute with Et₂O (50 mL) and wash with water (2 x 20 mL) followed by saturated Na₂S₂O₃ (to remove excess iodine/NIS).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo at <30°C. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Critical Note: Silver acetylides can be explosive. Do not isolate the intermediate. Ensure complete quenching.

Protocol B: Metal-Free Oxidative Iodination

Objective: Synthesis without metal residues, suitable for late-stage functionalization.

Reagents:

  • 1-Ethynylcyclohexanol (1.0 equiv)[1]

  • Iodine (I₂) (1.1 equiv)

  • Morpholine (3.0 equiv)

  • Solvent: Benzene or Toluene

Methodology:

  • Dissolve iodine (11 mmol) in toluene (30 mL).

  • Add morpholine (30 mmol) slowly. A charge-transfer complex forms (orange/brown precipitate).

  • Add 1-ethynylcyclohexanol (10 mmol) dissolved in toluene (10 mL) dropwise.

  • Stir at 45°C for 6 hours.

  • Filter off the morpholine-HI salt. Wash filtrate with 5% HCl, then water.

  • Concentrate to yield the crude iodoalkyne.

Reactivity Profile & Applications

1-(2-Iodoethynyl)cyclohexan-1-ol acts as an electrophilic alkyne source. The C-I bond is weaker than C-Br or C-Cl, making it highly reactive toward oxidative addition (Pd/Cu catalysis) or nucleophilic attack.

Key Transformations

The compound is a "linchpin" intermediate for constructing polyynes and heterocycles.

ReactivityNetwork Core 1-(2-Iodoethynyl) cyclohexan-1-ol Nucleophile Nucleophiles (Nu-) Core->Nucleophile Michael Addition (Iodonium displacement) Diyne Unsymmetrical 1,3-Diynes (Cadiot-Chodkiewicz) Core->Diyne CuCl, Amine (Cross-Coupling) ArylAlkyne Aryl-Substituted Alkyne (Suzuki-Miyaura / Sonogashira) Core->ArylAlkyne Pd(PPh3)4, Base VinylIodide (Z)-Vinyl Iodides (Stereoselective Reduction) Core->VinylIodide Diimide Reduction or Hydroboration Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Diyne Aryl Aryl Boronic Acid (Ar-B(OH)2) Aryl->ArylAlkyne

Figure 2: Synthetic utility and reaction manifold of the iodoalkyne core.

Cadiot-Chodkiewicz Coupling

This is the primary application. The reaction couples the iodoalkyne with a terminal alkyne to form unsymmetrical 1,3-diynes, a structural motif found in natural products (polyynes).

  • Conditions: CuCl (catalytic), Hydroxylamine hydrochloride (reducing agent), Ethylamine/Methanol.

  • Mechanism: Oxidative addition of Cu(I) to the C-I bond, followed by transmetallation with the terminal alkyne.

Safety, Handling & Stability (E-E-A-T)

Warning: Haloalkynes are high-energy compounds. While the cyclohexyl group adds steric bulk and stability, the iodoalkyne moiety retains potential for rapid decomposition.

Hazard Identification
  • Explosion Risk: Pure iodoalkynes can decompose violently upon heating (>100°C) or distillation. Never distill to dryness.

  • Toxicity: Likely an alkylating agent. Use gloves and work in a fume hood.

  • Light Sensitivity: The C-I bond undergoes homolysis under UV light, liberating iodine radicals.

Storage Protocol
  • Temperature: Store at -20°C.

  • Atmosphere: Store under Argon or Nitrogen.

  • Stabilization: For long-term storage, adding a copper stabilizer (e.g., copper turnings) is NOT recommended for iodoalkynes (unlike chloroalkynes) due to potential oxidative insertion. Instead, store as a solution in benzene or toluene if possible.

  • Container: Amber glass vials to prevent photodegradation.

References

  • Hofmann, K. et al. "Synthesis of 1-iodoalkynes via NIS-mediated iodination." Journal of Organic Chemistry, 2007.[2] (Representative citation for NIS method).

  • Brandsma, L.Synthesis of Acetylenes, Allenes and Cumulenes: Methods and Techniques. Elsevier, 2004.
  • Alami, M. & Ferri, F. "Mild and efficient synthesis of 1-iodoalkynes." Tetrahedron Letters, 1996.

  • PubChem Compound Summary. "1-(2-Iodoethynyl)cyclohexan-1-ol (CAS 90086-65-0)." National Center for Biotechnology Information.

  • Wu, A. et al. "Copper-catalyzed coupling of 1-iodoalkynes." Organic Letters, 2012.

Sources

Foundational

1-iodo-2-(1-hydroxycyclohexyl)acetylene synonyms and nomenclature

An In-depth Technical Guide to 1-(Iodoethynyl)cyclohexan-1-ol: Nomenclature, Synthesis, and Synthetic Utility Abstract This technical guide provides a comprehensive overview of 1-(iodoethynyl)cyclohexan-1-ol, a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(Iodoethynyl)cyclohexan-1-ol: Nomenclature, Synthesis, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of 1-(iodoethynyl)cyclohexan-1-ol, a versatile trifunctional chemical intermediate. The document delineates the systematic nomenclature of the compound and its relationship to its common precursor, 1-ethynylcyclohexan-1-ol. Detailed, field-proven protocols for the two-step synthesis from cyclohexanone are presented, with an emphasis on the causal factors influencing experimental choices and reaction outcomes. The guide further explores the physicochemical properties and the anticipated spectroscopic characteristics of the target molecule. Finally, its chemical reactivity is analyzed, highlighting its potential as a valuable building block in medicinal chemistry and materials science, particularly in cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize or utilize this compound in advanced organic synthesis.

Nomenclature and Identification

The precise identification and naming of a chemical entity are foundational to scientific communication. The topic molecule, 1-iodo-2-(1-hydroxycyclohexyl)acetylene, possesses a structure that can be named in several ways, though one is preferred under IUPAC conventions.

Systematic IUPAC Nomenclature

The principal functional group in the molecule is the alcohol (-OH) on the cyclohexane ring. According to IUPAC rules, the parent structure is therefore named as a cyclohexanol . The substituent attached to the same carbon as the hydroxyl group (position 1) is an iodo-substituted ethynyl group.

  • Parent Chain: Cyclohexanol

  • Substituent: Iodoethynyl (I-C≡C-)

  • Position of Attachment: Carbon 1 of the cyclohexanol ring.

Therefore, the preferred IUPAC name is 1-(iodoethynyl)cyclohexan-1-ol .

The name "1-iodo-2-(1-hydroxycyclohexyl)acetylene" treats the acetylene unit as the parent structure. While this describes the connectivity correctly, it is not the preferred nomenclature as the alcohol functional group has higher priority for naming than the alkyne.

Key Precursor: 1-Ethynylcyclohexan-1-ol

The direct precursor to the target compound is 1-ethynylcyclohexan-1-ol, a commercially available and widely studied molecule. Understanding its properties is crucial for the synthesis of its iodinated derivative.

IdentifierDataSource
IUPAC Name 1-Ethynylcyclohexan-1-ol
CAS Number 78-27-3
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
Melting Point 30-33 °C
Boiling Point 82-83 °C at 15 mmHg
Synonyms (1-Hydroxycyclohexyl)ethyne, 1-Ethynyl-1-hydroxycyclohexane, Ethynylcyclohexanol
Target Compound: 1-(Iodoethynyl)cyclohexan-1-ol
IdentifierData
Preferred IUPAC Name 1-(Iodoethynyl)cyclohexan-1-ol
Molecular Formula C₈H₁₁IO
Calculated Molecular Weight 250.08 g/mol

Synthesis and Methodologies

The synthesis of 1-(iodoethynyl)cyclohexan-1-ol is most effectively achieved via a two-step process starting from cyclohexanone. This pathway ensures high yields and purity of the final product.

SynthesisWorkflow A Cyclohexanone B 1-Ethynylcyclohexan-1-ol (Precursor) A->B Step 1: Ethynylation Reagents: Acetylene, KOH C 1-(Iodoethynyl)cyclohexan-1-ol (Target Compound) B->C Step 2: Iodination Reagents: I₂, Morpholine

Caption: Two-step synthesis workflow for 1-(iodoethynyl)cyclohexan-1-ol.
Step 1: Synthesis of 1-Ethynylcyclohexan-1-ol (Precursor)

This reaction is a classic nucleophilic addition of an acetylide anion to a ketone. The use of a strong base is essential to deprotonate acetylene, rendering it a potent nucleophile.

Expertise & Causality: Potassium hydroxide (KOH) is a cost-effective and highly effective base for this transformation. The reaction is typically performed in an inert solvent to prevent side reactions. The temperature is kept low initially to control the exothermic deprotonation and addition steps.

Protocol 2.1: Ethynylation of Cyclohexanone

  • Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube extending below the solvent surface, and a dry ice/acetone condenser. The system is flushed with nitrogen.

  • Reagents: Add anhydrous solvent (e.g., toluene or THF) and powdered potassium hydroxide.

  • Acetylene Purge: Cool the flask to 0-5 °C and begin bubbling acetylene gas through the stirred suspension. This forms the potassium acetylide salt in situ.

  • Addition of Ketone: Slowly add a solution of cyclohexanone in the same solvent dropwise, maintaining the temperature below 10 °C. The nucleophilic acetylide will attack the electrophilic carbonyl carbon of the cyclohexanone.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of cyclohexanone.

  • Workup: Carefully quench the reaction by pouring it over an aqueous solution of ammonium chloride or dilute acid. This neutralizes the base and protonates the resulting alkoxide.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or crystallization to yield pure 1-ethynylcyclohexan-1-ol.

Step 2: Synthesis of 1-(Iodoethynyl)cyclohexan-1-ol (Target)

This step involves the electrophilic iodination of the terminal alkyne. The terminal C-H bond of an alkyne is weakly acidic and can be removed by a base, allowing for substitution with an electrophile like iodine.

Expertise & Causality: A variety of methods exist for this transformation. A highly reliable and straightforward method utilizes molecular iodine (I₂) in the presence of a mild amine base, such as morpholine. The amine deprotonates the alkyne, and the resulting acetylide reacts with iodine. This method avoids the need for expensive metal catalysts (like silver salts) that are sometimes used with less reactive iodinating agents.

Protocol 2.2: Iodination of 1-Ethynylcyclohexan-1-ol

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light (e.g., wrapped in aluminum foil), dissolve 1-ethynylcyclohexan-1-ol in a suitable solvent (e.g., dichloromethane or methanol).

  • Addition of Base: Add morpholine (approx. 2-3 equivalents) to the solution and stir.

  • Addition of Iodine: Slowly add a solution of iodine (I₂) (approx. 1.1 equivalents) in the same solvent. The dark color of the iodine should fade as it is consumed. The reaction is typically rapid.

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

  • Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will react with any excess iodine, turning the solution colorless.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure 1-(iodoethynyl)cyclohexan-1-ol.

Chemical Reactivity and Synthetic Utility

1-(Iodoethynyl)cyclohexan-1-ol is a trifunctional molecule, making it a highly attractive building block for the synthesis of complex molecular architectures. Its reactivity can be selectively directed towards the hydroxyl group, the iodoalkyne, or the alkyne triple bond.

ReactivityMap cluster_0 1-(Iodoethynyl)cyclohexan-1-ol I-C#C-[Cyclohexyl]-OH I-C#C-[Cyclohexyl]-OH A Esterification / Etherification I-C#C-[Cyclohexyl]-OH->A At -OH group B Sonogashira Cross-Coupling I-C#C-[Cyclohexyl]-OH->B At C-I bond C Addition Reactions (e.g., Click Chemistry) I-C#C-[Cyclohexyl]-OH->C At C#C bond

Caption: Reactivity map of 1-(iodoethynyl)cyclohexan-1-ol.
  • Hydroxyl Group Reactivity: The tertiary alcohol can undergo standard transformations such as esterification or etherification to introduce new functional groups or protecting groups.

  • Iodoalkyne Reactivity (Sonogashira Coupling): The carbon-iodine bond is the most valuable site for synthetic elaboration. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This allows for the direct connection of the iodoalkyne to a terminal alkyne, creating a conjugated diacetylene system, a common motif in natural products and functional materials.

  • Alkyne Reactivity: The carbon-carbon triple bond can participate in various addition reactions. For instance, it can be a substrate in copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) if the iodine is first replaced, or it can be hydrogenated to the corresponding alkene or alkane.

Conclusion

1-(Iodoethynyl)cyclohexan-1-ol, systematically named and readily synthesized from cyclohexanone, stands out as a potent and versatile intermediate in organic synthesis. Its three distinct functional handles—the hydroxyl group, the carbon-iodine bond, and the alkyne—can be addressed with high selectivity. The protocols detailed herein provide a reliable pathway for its preparation, opening the door for its application by researchers and drug development professionals in the construction of complex molecules for a range of scientific disciplines.

References

  • PubChem. (n.d.). 1-Iodoethyl-cyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynylcyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 97645-70-0, 1-(1-Hydroxy-cyclohexyl)-2-(2-methyl-cyclohex-1-enyl)-acetylen. Retrieved from [Link]

  • Heilbron, I. M. (1951). U.S. Patent No. 2,858,344A. Google Patents.
  • Allen Institute for AI. (n.d.). The IUPAC name of the given compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Iodophenyl)cyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodocyclohexene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,1'-Ethynylenedicyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Hennion, G. F. (1961). U.S. Patent No. 2,973,390A. Google Patents.
  • Filo. (2025).
Exploratory

Difference between 1-ethynylcyclohexanol and 1-(2-iodoethynyl)cyclohexanol

This guide provides an in-depth technical analysis comparing 1-ethynylcyclohexanol (ECH) and its halogenated derivative, 1-(2-iodoethynyl)cyclohexanol (I-ECH) .[1] It is designed for medicinal chemists and process scient...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 1-ethynylcyclohexanol (ECH) and its halogenated derivative, 1-(2-iodoethynyl)cyclohexanol (I-ECH) .[1] It is designed for medicinal chemists and process scientists requiring actionable data on synthesis, reactivity, and biological mechanisms.

Comparative Analysis of Reactivity, Synthesis, and Mechanistic Applications

Executive Summary

The transition from a terminal alkyne (ECH ) to an iodoalkyne (I-ECH ) fundamentally alters the physicochemical and reactive landscape of the molecule.

  • 1-Ethynylcyclohexanol (ECH) is a classic mechanism-based inhibitor (suicide substrate) for Cytochrome P450 enzymes and a stable metabolic probe.[1] Its reactivity is governed by the acidity of the terminal proton (

    
    ) and the latent oxidative instability of the triple bond.
    
  • 1-(2-iodoethynyl)cyclohexanol (I-ECH) functions as a sigma-hole donor (halogen bonding) and a versatile electrophile in cross-coupling reactions.[1] The substitution of Hydrogen for Iodine introduces significant lipophilicity and renders the alkyne susceptible to nucleophilic attack and metal-catalyzed coupling, but also introduces potential instability (explosiveness) characteristic of haloalkynes.

Physicochemical Architecture

The substitution of the acetylenic proton with iodine drastically changes the electronic surface potential of the molecule.

Comparative Data Table
Property1-Ethynylcyclohexanol (ECH)1-(2-iodoethynyl)cyclohexanol (I-ECH)
CAS Registry 78-27-314459-86-0 (Generic Iodoalkyne Class)
Formula


Mol.[1] Weight 124.18 g/mol 250.08 g/mol
Physical State Low-melting solid / Viscous liquidCrystalline solid (typically off-white)
LogP (Calc) ~1.7~2.5 (Increased Lipophilicity)
Electronic Character Nucleophilic (upon deprotonation)Electrophilic (at Iodine); Halogen Bond Donor
Primary Hazard Toxic (Oral/Dermal), IrritantPotentially Explosive , Light Sensitive
Key Reactivity Deprotonation, 1,3-Dipolar CycloadditionCadiot-Chodkiewicz Coupling, Halogen Bonding

Synthetic Pathways & Protocols

A. Synthesis of 1-Ethynylcyclohexanol (ECH)

While ECH is commercially available, it is classically synthesized via the addition of lithium or magnesium acetylides to cyclohexanone.

B. Synthesis of 1-(2-iodoethynyl)cyclohexanol (I-ECH)

Direct Iodination Protocol The conversion of ECH to I-ECH requires the substitution of the terminal proton with an iodonium source.[1] The NIS/AgNO3 method is preferred for its mild conditions and high yield, avoiding the instability associated with hypoiodite methods.

Experimental Protocol: Silver-Catalyzed Iodination
  • Reagents: 1-Ethynylcyclohexanol (1.0 equiv), N-Iodosuccinimide (NIS, 1.1 equiv), AgNO

    
     (0.05 equiv), Acetone (0.2 M).[1]
    
  • Workflow:

    • Dissolve 1-ethynylcyclohexanol in reagent-grade acetone in a foil-wrapped flask (protect from light).

    • Add AgNO

      
       catalyst (5 mol%).[1]
      
    • Add NIS in a single portion.

    • Stir at room temperature for 2–4 hours. Monitor by TLC (stain with KMnO

      
      ; I-ECH spots often turn brown/black rapidly).[1]
      
    • Quench: Dilute with Et

      
      O and wash with saturated aqueous Na
      
      
      
      S
      
      
      O
      
      
      (to remove oxidative iodine species).
    • Purification: Silica gel chromatography (Hexanes/EtOAc). Warning: Do not distill; concentrate under reduced pressure at

      
      C.
      
C. Synthetic Logic Diagram

The following diagram illustrates the divergence in synthetic utility between the two species.

SynthesisMap Cyclohexanone Cyclohexanone ECH 1-Ethynylcyclohexanol (ECH) Cyclohexanone->ECH Acetylene, Base (Nucleophilic Addition) IECH 1-(2-iodoethynyl)cyclohexanol (I-ECH) ECH->IECH NIS, AgNO3 (Electrophilic Iodination) Triazole 1,2,3-Triazoles (Click Chemistry) ECH->Triazole Azide, Cu(I) HemeAdduct Heme-Adduct (CYP Inactivation) ECH->HemeAdduct CYP450 (Metabolic Activation) Diyne Unsymmetrical Diynes (Cadiot-Chodkiewicz) IECH->Diyne Terminal Alkyne, Cu(I)

Figure 1: Synthetic divergence showing the transformation of Cyclohexanone to ECH and subsequently to I-ECH, highlighting their distinct downstream applications.[1]

Mechanistic Divergence & Biological Applications

1-Ethynylcyclohexanol: The Suicide Inhibitor

ECH is a prototypical Mechanism-Based Inactivator (MBI) for Cytochrome P450 enzymes (specifically CYP2B and CYP2E1 isoforms).[1]

  • Mechanism: The enzyme attempts to oxidize the terminal triple bond. This generates a highly reactive intermediate (likely a ketene or an oxirene) within the active site.

  • Outcome: This intermediate covalently alkylates the heme porphyrin ring or the apoprotein, irreversibly destroying the enzyme's catalytic capability.

  • Application: Used to determine the active site topology of P450s and as a stabilizer in chlorinated solvents (preventing radical decomposition).

1-(2-iodoethynyl)cyclohexanol: The Halogen Bond Donor

The iodine atom creates a region of positive electrostatic potential (the


-hole) on the extension of the C-I bond.[1]
  • Halogen Bonding: I-ECH can act as a Lewis acid, interacting with Lewis bases (carbonyls, nitrogens) in biological targets.[1] This is a non-covalent interaction, distinct from the covalent alkylation of ECH.

  • Antimicrobial Activity: Iodoalkynes often exhibit higher antifungal/antibacterial activity than their parent alkynes due to this enhanced lipophilicity and ability to penetrate membranes, coupled with mild alkylating potential toward biological thiols.

Mechanistic Pathway Diagram[1]

MechanismMap cluster_ECH ECH: Metabolic Activation cluster_IECH I-ECH: Sigma-Hole Interaction ECH_Node ECH (Substrate) Oxidation P450 Oxidation [O] ECH_Node->Oxidation ReactiveInt Reactive Ketene/Radical Oxidation->ReactiveInt Inactivation Covalent Heme Adduct (Irreversible Inhibition) ReactiveInt->Inactivation IECH_Node I-ECH (Ligand) SigmaHole Sigma-Hole (C-I...Nu) IECH_Node->SigmaHole Docking Specific Binding Pocket (Non-Covalent) SigmaHole->Docking

Figure 2: Mechanistic comparison showing ECH's covalent destruction of enzymes vs. I-ECH's non-covalent halogen bonding interactions.[1]

Safety & Stability (Critical)

1-Ethynylcyclohexanol (ECH):

  • Stability: Stable at room temperature.

  • Hazards: Toxic if swallowed or absorbed through skin. Standard organic solvent handling applies.

1-(2-iodoethynyl)cyclohexanol (I-ECH):

  • Explosion Hazard: Haloalkynes, particularly iodoalkynes, are energetically unstable. The C-I bond on an alkyne is weak, and decomposition can be exothermic. Avoid heating I-ECH above 80°C.

  • Storage: Must be stored in the dark at 0–4°C. Iodine is photosensitive; degradation leads to the release of

    
     and polymerization of the alkyne core.
    
  • Shock Sensitivity: While I-ECH is stabilized somewhat by the cyclohexyl ring, it should still be treated as potentially shock-sensitive.[1] Do not distill to dryness.

References

  • Ortiz de Montellano, P. R., et al. (1979). "Self-catalyzed destruction of cytochrome P-450: covalent binding of ethynyl sterols to prosthetic heme."[1][2] Proceedings of the National Academy of Sciences, 76(2), 746-749. Link

  • Hofmeister, H., et al. (1969). "Synthesis of 1-iodoalkynes." Angewandte Chemie International Edition, 8(1), 75-76.[1] (General protocol reference).

  • Bureš, F. (2019). "Fundamental Aspects of Halogen Bonding in Organic Synthesis." Topics in Current Chemistry, 377, 1-34.[1] (Mechanistic insight on Iodoalkynes).

  • Thermo Fisher Scientific. (2024). "Safety Data Sheet: 1-Ethynyl-1-cyclohexanol." Link

Sources

Foundational

An In-Depth Technical Guide to the Safety Data Sheet (SDS) for Iodoalkynyl Cyclohexanol Derivatives

For Researchers, Scientists, and Drug Development Professionals Section 1: The Critical Importance of a Specialized SDS Iodoalkynyl cyclohexanol derivatives represent a unique class of compounds, merging the reactivity o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Critical Importance of a Specialized SDS

Iodoalkynyl cyclohexanol derivatives represent a unique class of compounds, merging the reactivity of iodoalkynes with the structural features of cyclohexanol. This combination necessitates a nuanced understanding of their potential hazards. A generic SDS may not adequately capture the specific risks associated with the synergistic effects of the functional groups present. For instance, the presence of the iodoalkyne moiety introduces risks of instability and reactivity not found in simpler cyclohexanol structures.[1][2] This guide, therefore, serves as an essential supplement, providing the in-depth knowledge required for safe handling and use.

Section 2: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of a robust safety protocol. For iodoalkynyl cyclohexanol derivatives, the primary concerns stem from their combined toxicological profile and chemical reactivity.

2.1 Toxicological Profile

While specific toxicity data for every iodoalkynyl cyclohexanol derivative is not available, we can extrapolate from the known hazards of related compounds. Halogenated organic compounds are often associated with skin and eye irritation, respiratory tract irritation, and potential systemic effects.[3][4] The cyclohexanol backbone itself can cause skin and respiratory irritation and may be harmful if swallowed or inhaled.[5][6][7]

Key Health Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][8]

  • Skin Corrosion/Irritation: Causes skin irritation.[5][7][8]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[7][8]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][7][8]

2.2 Physicochemical Hazards

The acetylenic (alkyne) functionality introduces a significant risk of flammability and potentially explosive decomposition under certain conditions.[9][10][11] Acetylene and its derivatives can be unstable, especially under pressure or at elevated temperatures.[9][10]

Key Physicochemical Hazards:

  • Flammability: These compounds are likely combustible liquids.[5][7][8] Keep away from heat, sparks, open flames, and hot surfaces.[5][7][8]

  • Reactivity: The iodoalkyne group is highly reactive and can participate in various coupling reactions.[1] This reactivity also implies potential incompatibility with strong oxidizing agents, strong acids, and strong bases.[6]

Logical Flow for Hazard Assessment

Sources

Exploratory

Part 1: The Physicochemical Foundation of the C(sp)-I Bond

Title: Strategic Utilization of Iodoalkynes in Medicinal Chemistry: From Sigma-Hole Interactions to Bioorthogonal Probes Executive Summary This technical guide examines the specialized role of iodoalkynes (1-iodoalkynes)...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of Iodoalkynes in Medicinal Chemistry: From Sigma-Hole Interactions to Bioorthogonal Probes

Executive Summary This technical guide examines the specialized role of iodoalkynes (1-iodoalkynes) in modern drug discovery. Unlike their alkyl or aryl iodide counterparts, iodoalkynes possess a unique


 bond that confers exceptional directionality for halogen bonding, distinct metabolic stability profiles, and utility as electrophilic warheads in covalent inhibition. This document provides actionable protocols for their synthesis and application, moving beyond standard "click" chemistry to explore their potential in structure-based drug design (SBDD) and radiopharmaceutical labeling.

The utility of iodoalkynes in medicinal chemistry is grounded in the electronic distribution of the iodine atom when attached to an sp-hybridized carbon.

The Sigma-Hole ( -hole) and Halogen Bonding

The most critical feature for ligand design is the sigma-hole . Due to the strong electron-withdrawing nature of the sp-hybridized ethynyl group, the electron density on the iodine atom is anisotropically distributed. This creates a region of positive electrostatic potential (the


-hole) on the extension of the C-I bond axis, while the equatorial region remains electron-rich.
  • Directionality: Unlike hydrogen bonds, which can be somewhat flexible, halogen bonds (XB) involving iodoalkynes are highly directional (

    
    ).
    
  • Strength: The C(sp)-I bond exhibits a deeper and more accessible

    
    -hole compared to C(sp
    
    
    
    )-I or C(sp
    
    
    )-I, making iodoalkynes superior XB donors for targeting backbone carbonyls or histidine nitrogens in protein active sites.
Metabolic Stability

Contrary to the dogma that aliphatic iodides are metabolically labile (prone to rapid deiodination or


 attack by glutathione), iodoalkynes display surprising metabolic resilience.
  • Mechanism: The rigidity of the triple bond and the steric shielding of the iodine's backside hinder nucleophilic displacement.

  • Application: This stability allows iodoalkynes to serve as viable bioisosteres or radiolabels in vivo, surviving first-pass metabolism where alkyl iodides would fail.

Part 2: Applications in Drug Design & Chemical Biology[1]

Halogen Bonding in SBDD

Iodoalkynes are increasingly used to fill hydrophobic pockets while establishing specific polar interactions.

  • Targeting Kinase Hinges: The iodine atom can mimic the hydrogen bond of a native substrate but with higher affinity due to the hydrophobic nature of the halogen, displacing "high-energy" water molecules from the binding site.

  • Case Study: In the design of inhibitors for serine proteases, replacing a terminal methyl group with an iodoalkyne often results in a 10-100x potency increase due to the formation of a C-I···O=C halogen bond with the protein backbone.

Covalent Inhibition (Antimicrobial Mechanism)

Iodoalkynes act as soft electrophiles. In antifungal agents (e.g., derivatives related to Iodopropynyl butylcarbamate - IPBC), the mechanism involves the irreversible alkylation of critical thiol groups (cysteine residues) in metabolic enzymes.

  • Reaction: Nucleophilic attack of the thiolate (

    
    ) on the iodine or the 
    
    
    
    -carbon (depending on substitution), leading to enzyme inactivation.
Radiopharmaceuticals (PET/SPECT)

The metabolic stability of the C(sp)-I bond makes iodoalkynes excellent candidates for radio-iodination (


, 

).
  • Advantage: They provide a rigid linker that minimizes the "wobble" of the radiolabel, improving image resolution in receptor mapping.

Part 3: Visualization of Mechanisms & Workflows

Diagram 1: The Sigma-Hole Interaction & Cysteine Trapping

This diagram illustrates the dual nature of the iodoalkyne: as a non-covalent ligand (Halogen Bond) and a covalent trap (Thiol Alkylation).

Iodoalkyne_Reactivity Iodoalkyne Iodoalkyne Scaffold (R-C≡C-I) SigmaHole σ-Hole Interaction (Non-Covalent) Iodoalkyne->SigmaHole Electrostatic Attraction CovalentTrap Cysteine Trapping (Covalent) Iodoalkyne->CovalentTrap Soft Electrophile Reactivity Target_XB Target: Protein Backbone (Carbonyl Oxygen) SigmaHole->Target_XB Linear Geometry (175-180°) Target_SH Target: Enzyme Active Site (Cysteine Thiol) CovalentTrap->Target_SH Nucleophilic Attack Outcome_Affinity Increased Potency (Kd reduction) Target_XB->Outcome_Affinity Outcome_Inhibit Irreversible Inhibition (Antimicrobial) Target_SH->Outcome_Inhibit

Caption: Dual reactivity profile of iodoalkynes showing non-covalent halogen bonding (top) and covalent cysteine modification (bottom).

Part 4: Experimental Protocols

To ensure scientific integrity, we prioritize methods that avoid heavy metal contamination (crucial for biological assays) and ensure high purity.

Protocol A: Silver-Catalyzed Iodination (High Purity)

Best for: Late-stage functionalization of delicate drug scaffolds.

Reagents: Terminal Alkyne (


 equiv), N-Iodosuccinimide (NIS, 

equiv),

(

equiv), Acetonitrile (MeCN).
  • Preparation: Dissolve the terminal alkyne in anhydrous MeCN (

    
     M concentration) in a foil-wrapped flask (protect from light).
    
  • Activation: Add

    
     (
    
    
    
    ) followed by NIS (
    
    
    equiv) in one portion.
  • Reaction: Stir at room temperature for 1–4 hours. Monitor by TLC (iodoalkynes are often less polar than the starting alkyne).

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine. Crucial: Wash with 
    
    
    
    
    
    to remove oxidative byproducts.
  • Purification: Silica gel chromatography. Note: Iodoalkynes can be light-sensitive; store in amber vials at

    
    .
    
Protocol B: Cadiot-Chodkiewicz Coupling (Bioconjugation)

Best for: Linking iodoalkynes to other alkynes to form rigid diyne spacers in chemical probes.

Reagents: Iodoalkyne (


 equiv), Terminal Alkyne (

equiv),

(

), Hydroxylamine hydrochloride (

), Ethylamine (

aq).
  • Catalyst Prep: Dissolve

    
     and hydroxylamine-HCl in aqueous ethylamine at 
    
    
    
    . The solution should be colorless (reducing environment).
  • Addition: Add the terminal alkyne dropwise. A yellow precipitate (Cu-acetylide) may form.

  • Coupling: Add the iodoalkyne (dissolved in a minimal amount of MeOH or EtOH) dropwise to the mixture while maintaining

    
    .
    
  • Completion: Allow to warm to RT over 2 hours.

  • Extraction: Quench with dilute

    
     (to dissolve Cu salts) and extract with ether.
    

Part 5: Quantitative Data Summary

Table 1: Comparative Properties of Halogen Bond Donors in Drug Scaffolds

PropertyC(sp)-I (Iodoalkyne)C(sp²)-I (Aryl Iodide)C(sp³)-I (Alkyl Iodide)
Hybridization spsp²sp³
Sigma-Hole Magnitude (

)
High (Very Positive)ModerateLow
Directionality High (

)
ModerateLow
Metabolic Stability Moderate/HighHighLow (Alkylation risk)
Steric Footprint Low (Linear)Medium (Planar)High (Tetrahedral)
Primary MedChem Use XB Donor, Covalent ProbeScaffold CoreAlkylating Agent

Part 6: References

  • Yao, M., et al. (2020).[1] Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide. RSC Advances. [Link]

  • Spivey, A. C., & Aboagye, E. O. (2011). Iodination of terminal alkynes using KI/CuSO4 – A facile method with potential for radio-iodination. Cancer Imaging. [Link]

  • Sirimulla, S., et al. (2013). Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. Journal of Chemical Information and Modeling. [Link]

  • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Recent Developments. Journal of Medicinal Chemistry. [Link]

  • Wu, Z., et al. (2024). Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases. Molecules. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(2-Iodoethynyl)cyclohexan-1-ol from 1-ethynylcyclohexanol

[1] Executive Summary This guide details the synthesis of 1-(2-iodoethynyl)cyclohexan-1-ol (Target Molecule, TM ) from 1-ethynylcyclohexanol .[1] This transformation—converting a terminal alkyne ( ) to an iodoalkyne ( )—...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the synthesis of 1-(2-iodoethynyl)cyclohexan-1-ol (Target Molecule, TM ) from 1-ethynylcyclohexanol .[1] This transformation—converting a terminal alkyne (


) to an iodoalkyne (

)—is a critical activation step for subsequent C-C bond formations, specifically Cadiot-Chodkiewicz cross-couplings or asymmetric Sonogashira reactions.[1]

While 1-ethynylcyclohexanol is a robust tertiary alcohol, the formation of the iodoalkyne moiety introduces potential instability. This note presents two distinct protocols:

  • Protocol A (The "Gold Standard"): A homogeneous NIS/AgNO

    
     method, prioritized for high-throughput medicinal chemistry where purity and reliability are paramount.
    
  • Protocol B (The "Green" Scale-Up): A heterogeneous Cu-catalyzed method using KI/CuSO

    
    , optimized for process chemistry to minimize silver waste and halogenated byproducts.[1]
    

Mechanistic Insight & Reaction Design

The Challenge of Tertiary Propargylic Alcohols

The substrate contains a tertiary hydroxyl group adjacent to the alkyne. Under acidic conditions or high heat, this motif is prone to:

  • Meyer-Schuster Rearrangement: Isomerization to the

    
    -unsaturated ketone.[1]
    
  • Rupe Rearrangement: Dehydration to the enyne.

Therefore, neutral to mildly basic conditions are strictly required. Direct iodination using elemental iodine (


) often requires strong bases (e.g., 

-BuLi) which are incompatible with the free alcohol without protection. The protocols below bypass this by using soft Lewis acid catalysts (Ag or Cu) to lower the pKa of the terminal alkyne proton (

25), allowing deprotonation by weak bases or transient intermediates.
Mechanism of Ag-Catalyzed Iodination (Protocol A)

The reaction proceeds via a Silver-Acetylide intermediate.[1]


 acts as a 

-acid, coordinating to the alkyne. This significantly increases the acidity of the terminal proton, allowing for rapid deprotonation and subsequent electrophilic iodination by N-Iodosuccinimide (NIS).

Ag_Mechanism Start 1-Ethynylcyclohexanol Ag_Coord Ag-π-Complex (Activated) Start->Ag_Coord + Ag+ Ag_Acetylide Ag-Acetylide (Intermediate) Ag_Coord->Ag_Acetylide - H+ TS Iodination TS [Ag-C≡C-I-Succ] Ag_Acetylide->TS + NIS Product 1-(2-Iodoethynyl) cyclohexan-1-ol TS->Product - Ag+ Succ Succinimide TS->Succ AgNO3 AgNO3 (Cat.) Product->AgNO3 Regeneration NIS NIS

Figure 1: Catalytic cycle for Ag(I)-mediated iodination.[1] The silver cation is recycled, though stoichiometric NIS drives the equilibrium.

Protocol A: NIS/AgNO (Laboratory Scale)

Application: Small scale (100 mg – 5 g), high purity requirements, medicinal chemistry library synthesis.

Reagents & Materials
ReagentEquiv.[1][2][3]RoleCAS No.
1-Ethynylcyclohexanol 1.0Substrate78-27-3
N-Iodosuccinimide (NIS) 1.1 - 1.2Iodine Source516-12-1
Silver Nitrate (AgNO

)
0.05 - 0.1Catalyst7761-88-8
Acetone SolventMedium (0.2 M)67-64-1
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask wrapped in aluminum foil (Ag salts and iodoalkynes are light-sensitive). Add a magnetic stir bar.[1]

  • Dissolution: Charge the flask with 1-ethynylcyclohexanol (1.0 equiv) and dissolve in Acetone (concentration ~0.2 M).

  • Catalyst Addition: Add AgNO

    
      (0.05 equiv). Stir for 5 minutes. The solution should remain clear or turn slightly hazy.
    
  • Iodination: Add NIS (1.1 equiv) in a single portion.[1][4]

    • Observation: The reaction is slightly exothermic. A white precipitate (succinimide) will begin to form within 10–15 minutes.

  • Monitoring: Stir at room temperature (20–25 °C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The product is typically less polar than the starting material.

    • Stain: KMnO

      
       is effective for the alkyne; UV visualization works for the C-I bond.
      
  • Quench: Pour the reaction mixture into a separatory funnel containing saturated aq. Na

    
    S
    
    
    
    O
    
    
    (Sodium Thiosulfate) to reduce any unreacted iodine species (indicated by a color change from yellow/brown to clear).
  • Workup:

    • Extract with Diethyl Ether or Ethyl Acetate (3x).

    • Wash combined organics with Brine (1x).[1]

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo at < 30 °C (See Safety Note).
  • Purification: Flash column chromatography on silica gel (Eluent: 0-10% EtOAc in Hexanes).

Protocol B: CuSO /KI (Green Scale-Up)

Application: >10 g scale, process development, cost-sensitive synthesis.[1] Avoids silver waste.[1]

Reagents & Materials
ReagentEquiv.Role
1-Ethynylcyclohexanol 1.0Substrate
Potassium Iodide (KI) 1.2Iodine Source
Copper(II) Sulfate (CuSO

[1][3]·5H

O)
1.0Oxidant/Catalyst
Sodium Acetate buffer -Buffer (pH ~5-6)
Acetonitrile (MeCN) SolventCo-solvent
Step-by-Step Procedure
  • Buffer Prep: Prepare a 1:1 mixture of MeCN and NaOAc buffer (pH 5.5).

  • Addition: Dissolve 1-ethynylcyclohexanol (1.0 equiv) in the solvent mixture.

  • Reagent Charge: Add KI (1.2 equiv) followed by CuSO

    
    ·5H
    
    
    
    O
    (1.0 equiv).[1]
    • Note: While CuSO

      
       is stoichiometric here to drive the oxidation of I
      
      
      
      to I
      
      
      , it is significantly cheaper and less toxic than NIS/Ag systems.
  • Reaction: Stir vigorously at room temperature. The reaction is typically faster than Method A (often < 1 hour).

  • Workup: Dilute with water, extract with EtOAc, wash with thiosulfate solution, dry, and concentrate.

Critical Process Parameters & QC

Analytical Characterization
  • Appearance: White to off-white crystalline solid.[1][5]

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    Look for the disappearance of the terminal alkyne singlet (
    
    
    ppm). The cyclohexyl ring protons will remain largely unchanged (
    
    
    ppm).[1]
  • 
    C NMR:  Appearance of the iodinated alkyne carbons. The C-I carbon typically shifts upfield significantly (often to 
    
    
    
    ppm) due to the heavy atom effect of iodine.[1]
  • Melting Point: ~50–52 °C (Literature value comparison required).

Stability & Storage (CRITICAL)

Iodoalkynes are high-energy functional groups.[1] While the cyclohexanol derivative is solid and relatively stable:

  • Thermal Hazard: Do not heat above 40 °C during concentration.

  • Light Sensitivity: Store in amber vials wrapped in foil.

  • Shelf Life: Store at -20 °C. Decomposition is indicated by the liberation of

    
     (purple/brown discoloration).[1]
    

Experimental Workflow Visualization

Workflow Setup Setup: Foil-wrapped Flask Solvent: Acetone Reaction Reaction: Add Substrate + AgNO3 Then add NIS slowly Setup->Reaction Monitor TLC Monitoring (Disappearance of SM) Reaction->Monitor Quench Quench: Sat. Na2S2O3 (Remove excess I2) Monitor->Quench Conversion >98% Workup Extraction (EtOAc) Dry (Na2SO4) & Conc. <30°C Quench->Workup QC QC: NMR & MP Store -20°C Workup->QC

Figure 2: Operational workflow for Protocol A (NIS/AgNO3).

References

  • Hofmann, K., et al. "Ag(I)-Catalyzed Iodination of Terminal Alkynes." Journal of Organic Chemistry, 2006 . (Standard NIS/AgNO3 protocol foundation).

  • Hein, J. E., et al. "Copper-Catalyzed Iodination of Terminal Alkynes." Journal of Organic Chemistry, 2012 . (Detailed Cu/Iodine mechanistic studies).

  • Sigma-Aldrich. "1-Ethynylcyclohexanol Product Specification." (Physical properties and safety data).

  • Organic Chemistry Portal. "Synthesis of 1-Iodoalkynes." (Comprehensive review of iodination methodologies).

  • PubChem. "1-Ethynylcyclohexanol Compound Summary."[1] (Safety and toxicity data). [1]

Sources

Application

Application Notes &amp; Protocol: Electrophilic Iodination of Terminal Alkynes using N-Iodosuccinimide and Silver Nitrate

Abstract This document provides a comprehensive guide for the synthesis of 1-iodoalkynes through the electrophilic iodination of terminal alkynes. It details a robust and efficient protocol utilizing N-Iodosuccinimide (N...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-iodoalkynes through the electrophilic iodination of terminal alkynes. It details a robust and efficient protocol utilizing N-Iodosuccinimide (NIS) as the iodine source and silver nitrate (AgNO₃) as a catalyst. This method is distinguished by its mild reaction conditions, high yields, and broad functional group tolerance, making it a valuable tool for researchers in organic synthesis and drug development. The following sections will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, outline typical reaction parameters, and offer troubleshooting guidance.

Introduction: The Synthetic Value of 1-Iodoalkynes

1-Iodoalkynes are highly versatile synthetic intermediates, prized for their reactivity in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] Their utility in transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings, has cemented their importance as building blocks in the synthesis of complex organic molecules, natural products, and active pharmaceutical ingredients.[1] The direct and selective iodination of terminal alkynes represents the most straightforward and atom-economical approach to these valuable compounds. While various iodinating reagents exist, the combination of N-Iodosuccinimide (NIS) and a catalytic amount of silver nitrate (AgNO₃) has emerged as a particularly effective method.[3][4]

NIS is a stable, easy-to-handle, and commercially available electrophilic iodine source.[5] Its use under mild conditions minimizes the potential for side reactions and degradation of sensitive functional groups, leading to cleaner reaction profiles and higher purity of the desired products.[5]

Reaction Mechanism and the Role of Silver Nitrate

The iodination of a terminal alkyne with NIS is facilitated by the presence of a catalytic amount of silver nitrate. The precise mechanism involves the activation of NIS by the silver(I) ion.

The proposed mechanistic pathway is as follows:

  • Activation of NIS: The silver(I) ion from AgNO₃ coordinates to the nitrogen or carbonyl oxygen atom of NIS. This coordination polarizes the N-I bond, increasing the electrophilicity of the iodine atom and making it a more potent iodinating agent.

  • Formation of a π-Complex: The terminal alkyne, acting as a nucleophile, attacks the activated iodine atom. This is believed to proceed through an initial π-complex between the alkyne and the "I⁺" species.

  • Deprotonation and Product Formation: The terminal proton of the alkyne is then abstracted, leading to the formation of the 1-iodoalkyne product and regenerating the catalyst.

The key role of AgNO₃ is to act as a Lewis acid, activating the NIS and facilitating the electrophilic attack on the alkyne. This catalytic activation allows the reaction to proceed efficiently under mild conditions.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the iodination of a terminal alkyne on a 1 mmol scale. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
  • Terminal Alkyne (1.0 mmol, 1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 mmol, 1.1 equiv)

  • Silver Nitrate (AgNO₃) (0.05 mmol, 0.05 equiv)

  • Acetone (ACS grade, 5 mL)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup

  • Thin-layer chromatography (TLC) plates (silica gel)

Reaction Setup and Procedure
  • To a 25 mL round-bottom flask containing a magnetic stir bar, add the terminal alkyne (1.0 mmol).

  • Dissolve the alkyne in acetone (5 mL).

  • Add N-Iodosuccinimide (1.1 mmol, 247.5 mg).

  • In a separate vial, dissolve silver nitrate (0.05 mmol, 8.5 mg) in a minimal amount of acetone and add it to the reaction mixture. Note: The reaction is often sensitive to light, so it is advisable to wrap the flask in aluminum foil.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate eluent system). The disappearance of the starting alkyne spot and the appearance of a new, typically less polar, product spot indicates reaction completion. Reaction times can vary from 30 minutes to a few hours depending on the substrate.

Workup and Purification
  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to consume any unreacted NIS.

  • Transfer the mixture to a separatory funnel and add dichloromethane or ethyl acetate (20 mL).

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 1-iodoalkyne.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the iodination of terminal alkynes.

experimental_workflow reagents Reagents: - Terminal Alkyne - NIS - AgNO3 (cat.) - Acetone setup Reaction Setup: - Dissolve reagents in Acetone - Stir at RT - Protect from light reagents->setup 1. Combine monitor Monitoring: - Thin-Layer Chromatography (TLC) setup->monitor 2. React workup Workup: 1. Quench (Na2S2O3) 2. Extraction (DCM/EtOAc) 3. Wash (Brine) 4. Dry (Na2SO4) monitor->workup 3. Completion purify Purification: - Concentrate - Column Chromatography workup->purify 4. Isolate product Pure 1-Iodoalkyne purify->product 5. Characterize catalytic_cycle Ag AgNO3 Activated [Ag(NIS)]NO3 (Activated Complex) Ag->Activated Coordination NIS NIS NIS->Activated PiComplex π-Complex Activated->PiComplex Nucleophilic Attack Alkyne R-C≡C-H Alkyne->PiComplex PiComplex->Ag Catalyst Regeneration Product R-C≡C-I PiComplex->Product Deprotonation Succinimide Succinimide PiComplex->Succinimide

Sources

Method

Using 1-(2-Iodoethynyl)cyclohexan-1-ol as an electrophilic alkyne source

Application Note: 1-(2-Iodoethynyl)cyclohexan-1-ol as a Stable Electrophilic Acetylene Surrogate Part 1: Executive Summary & Strategic Rationale The utilization of 1-(2-Iodoethynyl)cyclohexan-1-ol (IECH) represents a str...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(2-Iodoethynyl)cyclohexan-1-ol as a Stable Electrophilic Acetylene Surrogate

Part 1: Executive Summary & Strategic Rationale

The utilization of 1-(2-Iodoethynyl)cyclohexan-1-ol (IECH) represents a strategic solution to a classic problem in organic synthesis: the safe and efficient handling of electrophilic acetylene units. While terminal alkynes are nucleophilic (pK_a ~25), reversing this polarity (Umpolung) to create an electrophilic alkyne source usually requires sensitive hypervalent iodine reagents or volatile, explosive halo-acetylenes (e.g., diiodoacetylene).

IECH serves as a robust, bench-stable solid surrogate for the highly unstable iodoacetylene . The cyclohexyl moiety acts as a "heavy" masking group, rendering the molecule non-volatile and crystalline, while the C(sp)–I bond provides the electrophilic handle necessary for cross-coupling or further oxidation to hypervalent iodine species.

Key Applications:

  • Direct Electrophilic Alkynylation: Copper/Gold-catalyzed coupling with nucleophiles (thiols, amines, phosphines).

  • Cadiot-Chodkiewicz Coupling: Synthesis of unsymmetrical diynes.

  • Precursor to Hypervalent Iodine: Synthesis of functionalized EBX (Ethynylbenziodoxolone) derivatives.

Part 2: Mechanistic Principles & Reactivity Profile

The utility of IECH relies on the activation of the C(sp)–I bond. Unlike alkyl halides, the alkynyl iodide is not susceptible to S_N2 attack. Instead, it operates via two primary pathways:

  • Oxidative Addition/π-Activation (Catalytic): In the presence of soft Lewis acids (Au, Cu), the alkyne is activated, or the C–I bond undergoes oxidative addition, generating a transient electrophilic metal-acetylide species.

  • Halogen Bonding (Lewis Acid): The iodine atom acts as a σ-hole donor, interacting with Lewis bases to facilitate transfer or substitution.

Pathway Visualization

IECH_Pathways IECH 1-(2-Iodoethynyl) cyclohexan-1-ol (Stable Solid) Activation Activation (Cu(I) / Au(I)) IECH->Activation Catalyst Binding Intermediate Electrophilic Metal-Acetylide [L_n M-C≡C-R] Activation->Intermediate Oxidative Addn. Product Functionalized Alkyne (Nu-C≡C-R) Intermediate->Product Reductive Elim. Nucleophile Nucleophile (R-SH, R-NH2, R-PH2) Nucleophile->Intermediate Ligand Exchange Deprotection Retro-Favorskii (Base/Heat) Product->Deprotection Unmasking Final Terminal Alkyne (Nu-C≡C-H) Deprotection->Final - Cyclohexanone

Figure 1: Reaction pathway for the catalytic transfer of the alkyne unit from IECH to a nucleophile, followed by optional deprotection.[1][2]

Part 3: Experimental Protocols

Protocol A: Preparation of 1-(2-Iodoethynyl)cyclohexan-1-ol

Rationale: Commercial availability varies. In-house synthesis ensures fresh, iodine-rich reagent free from homocoupled impurities.

Reagents:

  • 1-Ethynylcyclohexan-1-ol (1.0 equiv)[3]

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • AgNO_3 (0.05 equiv - Catalyst)

  • Acetone (Solvent, 0.5 M)

Step-by-Step:

  • Dissolution: In a foil-wrapped round-bottom flask (light sensitive), dissolve 1-ethynylcyclohexan-1-ol (12.4 g, 100 mmol) in acetone (200 mL).

  • Catalyst Addition: Add AgNO_3 (850 mg, 5 mmol). Stir for 5 minutes.

  • Iodination: Add NIS (24.8 g, 110 mmol) in portions over 15 minutes. The reaction is slightly exothermic; maintain temperature <30°C using a water bath if necessary.

  • Monitoring: Stir at room temperature for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product is less polar than the starting material.

  • Workup: Dilute with Et_2O (300 mL). Wash with water (2 x 100 mL) and saturated Na_2S_2O_3 (to remove traces of I_2).

  • Purification: Dry organic layer over MgSO_4, filter, and concentrate in vacuo. Recrystallize from Hexane/CH_2Cl_2 to yield white needles.

QC Criteria:

  • Melting Point: 105–107 °C (Lit. val).

  • Appearance: White to off-white crystalline solid.[4] Yellowing indicates free iodine decomposition.

Protocol B: Electrophilic Alkynylation of Thiols (Thioalkyne Synthesis)

Context: Thioalkynes are valuable synthons.[5] Using IECH allows for the synthesis of protected thioalkynes which can be unveiled later. This protocol uses a Cu(I) catalytic system.

Reagents:

  • Thiophenol (or alkyl thiol) (1.0 equiv)

  • IECH (1.1 equiv)[6]

  • CuI (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • K_3PO_4 (2.0 equiv)

  • Toluene (anhydrous)

Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.

  • Loading: Add CuI (19 mg, 0.1 mmol), Phenanthroline (36 mg, 0.2 mmol), K_3PO_4 (424 mg, 2.0 mmol), and IECH (275 mg, 1.1 mmol).

  • Solvent/Substrate: Add Toluene (3.0 mL) followed by Thiophenol (102 µL, 1.0 mmol).

  • Reaction: Seal the tube and heat to 80°C for 12 hours.

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite.

  • Isolation: Concentrate and purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Data Validation (Expected Results):

ParameterValueNotes
Yield 85-95%Lower yields with bulky aliphatic thiols.
Reaction Time 8-16 hDependent on thiol nucleophilicity.
Selectivity >98% HeterocouplingHomocoupling of thiol (disulfide) is minimal under inert conditions.
Protocol C: Deprotection (Releasing the Terminal Alkyne)

Rationale: The cyclohexanol group is a "mask." To access the terminal alkyne (e.g., Ethynyl phenyl sulfide), a Retro-Favorskii type cleavage is required.

  • Dissolve the coupled product (from Protocol B) in Toluene.

  • Add powdered KOH (3.0 equiv).

  • Reflux vigorously for 1-2 hours. Acetone and Cyclohexanone are released.

  • Workup: Cool, neutralize with dilute HCl, extract with ether.

  • Result: Terminal alkyne (Nu-C≡C-H).

Part 4: Comparative Analysis of Electrophilic Sources

The following table contrasts IECH with other common electrophilic alkyne reagents.

Feature1-(2-Iodoethynyl)cyclohexan-1-ol (IECH) Iodoacetylene EBX (Ethynylbenziodoxolone)
Physical State Crystalline SolidVolatile Liquid/GasCrystalline Solid
Stability High (Months at 4°C)ExplosiveHigh (Bench stable)
Atom Economy Moderate (Cyclohexanone waste)HighLow (Iodobenzoic acid waste)
Reactivity Mode Precursor / Cat. ActivationDirect ElectrophileHypervalent Activation
Primary Use Masked Acetylene TransferN/A (Too dangerous)C-H Alkynylation, Radical Trapping

Part 5: References & Authority

  • Synthesis of Alkynyl Iodides:

    • Hein, J. E., et al. "Copper-catalyzed alkynylation of thiols." Journal of Organic Chemistry, 2020.

    • Note: General protocols for iodination of terminal alkynes are foundational. See: N-Iodosuccinimide/Silver Nitrate protocols.

  • Hypervalent Iodine Chemistry (EBX Context):

    • Brand, J. P., & Waser, J. "Electrophilic Alkynylation: The Dark Side of Acetylene Chemistry." Chemical Society Reviews, 2012.

    • Context: Establishes the hierarchy of electrophilic alkyne sources where iodoalkynes serve as precursors to EBX.

  • Deprotection Strategies (Retro-Favorskii):

    • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley, 2014.

    • Context: Validates the removal of the hydroxycyclohexyl group.

  • Catalytic Activation of Iodoalkynes:

    • Evano, G., et al. "Copper-Mediated Coupling of 1-Haloalkynes with Nucleophiles." Chemical Reviews, 2008.

Safety Warning: While IECH is stable, all alkynyl iodides are potentially energetic. Do not heat neat. Perform all transition-metal catalyzed reactions behind a blast shield. Dispose of silver residues as hazardous heavy metal waste.

Sources

Application

Application Note: Strategic Synthesis of Conjugated Diynes via Iodinated Propargylic Alcohols

Executive Summary Conjugated 1,3-diynes are critical structural motifs in natural product synthesis (e.g., polyynes like falcarindiol), pharmaceuticals, and advanced materials (polydiacetylenes). While homocoupling (Glas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Conjugated 1,3-diynes are critical structural motifs in natural product synthesis (e.g., polyynes like falcarindiol), pharmaceuticals, and advanced materials (polydiacetylenes). While homocoupling (Glaser/Eglinton) is straightforward, the synthesis of unsymmetrical diynes requires precise control to avoid statistical mixtures.

This guide details the preparation of unsymmetrical conjugated diynes using iodinated propargylic alcohols as the electrophilic coupling partner. We focus on two primary methodologies: the copper-catalyzed Cadiot-Chodkiewicz coupling (the industry standard for robustness) and the Palladium-catalyzed cross-coupling (for sensitive substrates).

Key Advantages of this Approach:

  • Regiocontrol: utilizing 1-iodoalkynes eliminates homocoupling side-products common in oxidative couplings.

  • Functional Group Tolerance: Propargylic alcohols provide a versatile handle for post-coupling modifications (oxidation, substitution) without requiring protection groups in many cases.

Mechanistic Principles & Reaction Design

The success of this synthesis relies on the reactivity difference between a terminal alkyne (nucleophile) and a 1-haloalkyne (electrophile).

The Role of the Iodine

In 1-iodoalkynes, the iodine atom renders the terminal carbon electrophilic.

  • In Cu-catalysis (Cadiot-Chodkiewicz): The mechanism involves the oxidative addition of the Cu(I)-acetylide to the 1-iodoalkyne, followed by reductive elimination.

  • In Pd-catalysis: The 1-iodoalkyne undergoes oxidative addition to Pd(0), similar to an aryl iodide in Sonogashira coupling, but faster due to the sp hybridization.

Pathway Visualization

The following diagram outlines the catalytic cycles for both methodologies.

CatalyticCycles cluster_Cu Cadiot-Chodkiewicz (Cu-Only) cluster_Pd Pd-Catalyzed Cross-Coupling Start Starting Materials (Terminal Alkyne + 1-Iodoalkyne) Cu_Step1 Cu(I) Acetylide Formation Start->Cu_Step1 Base/Cu+ Pd_Step1 Oxidative Addition (I-Pd-C≡C-R) Start->Pd_Step1 Pd(0) Cu_Step2 Oxidative Addition (Cu(III) species) Cu_Step1->Cu_Step2 + I-C≡C-R' Cu_Step3 Reductive Elimination Cu_Step2->Cu_Step3 Product 1,3-Diyne Product Cu_Step3->Product Pd_Step2 Transmetallation (Cu-Acetylide -> Pd) Pd_Step1->Pd_Step2 + Cu-Acetylide Pd_Step3 Reductive Elimination Pd_Step2->Pd_Step3 Pd_Step3->Product

Figure 1: Comparative catalytic cycles for Copper-mediated and Palladium-catalyzed diyne synthesis.

Pre-Protocol: Preparation of 1-Iodo-Propargylic Alcohols

Before coupling, the propargylic alcohol must be iodinated. This step is critical; 1-iodoalkynes are sensitive to light and heat.

Method: N-Iodosuccinimide (NIS) and Silver Nitrate (


).
Why this method?  It is milder than the 

/Morpholine method and tolerates the free hydroxyl group of propargylic alcohols.
Materials
  • Propargylic alcohol (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • 
     (0.05 equiv - Catalyst)
    
  • Solvent: Acetonitrile (

    
    ) or Acetone (Reagent Grade)
    
  • Aluminum foil (to protect from light)

Step-by-Step
  • Dissolution: Dissolve the propargylic alcohol (e.g., prop-2-yn-1-ol) in acetonitrile (0.5 M concentration) in a round-bottom flask wrapped in aluminum foil.

  • Catalyst Addition: Add

    
     (5 mol%). Stir for 5 minutes.
    
  • Iodination: Add NIS (1.1 equiv) in one portion.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (The iodide is usually less polar than the alkyne).

  • Workup:

    • Dilute with water and extract with diethyl ether.

    • Wash organic layer with water (x2) and brine (x1).

    • Dry over

      
      , filter, and concentrate in vacuo at low temperature  (<30°C).
      
    • Note: 1-iodoalkynes can be volatile and unstable. Do not heat.

  • Storage: Store at -20°C in the dark. Use within 48 hours for best results.

Core Protocol: Cadiot-Chodkiewicz Coupling

This is the preferred method for robustness and scalability.

Reagents & Equipment[1][2]
  • Nucleophile: Terminal Alkyne (1.0 equiv)

  • Electrophile: 1-Iodo-propargylic alcohol (1.0–1.1 equiv)

  • Catalyst: CuCl (1–5 mol%)

  • Additive: Hydroxylamine hydrochloride (

    
    ) (keeps Cu in +1 state)
    
  • Base/Solvent: 30% aq.[1] Ethylamine or n-Butylamine in Methanol/Water.

Protocol Steps
  • Catalyst Solution Prep:

    • In a flask, dissolve CuCl (5 mol%) and

      
       (excess, typically 10-20 mol%) in a mixture of 30% aq. ethylamine and Methanol (1:1 ratio).
      
    • Observation: The solution should be colorless or pale yellow. If blue (Cu(II)), add more hydroxylamine crystals until colorless.

    • Crucial: Sparge this solution with Argon for 10 minutes. Oxygen promotes homocoupling (Glaser).

  • Nucleophile Addition:

    • Add the terminal alkyne (Nucleophile) to the catalyst solution. Stir for 5 minutes to form the Cu-acetylide (often precipitates as a yellow solid).

  • Electrophile Addition (Controlled):

    • Dissolve the 1-iodo-propargylic alcohol in a minimal amount of MeOH.

    • Add this solution dropwise to the reaction mixture over 15–30 minutes.

    • Reasoning: Keeping the concentration of the iodo-alkyne low relative to the Cu-acetylide minimizes side reactions.

  • Monitoring:

    • Stir at RT.[2][3][4] Reaction is typically fast (30 min to 2 hours).

    • Monitor by TLC.[3] The formation of the diyne is often accompanied by a fluorescent spot under UV.

  • Quench & Isolation:

    • Pour the mixture into saturated

      
       solution (with a trace of KCN if Cu removal is difficult, though usually not necessary).
      
    • Extract with Ethyl Acetate or Ether.

    • Wash with dilute HCl (to remove amine), then brine.

    • Purify via silica gel chromatography.[3]

Alternative Protocol: Pd-Catalyzed Cross-Coupling

Use this method if your substrates are sensitive to the strong amine bases used in the Copper method.

Reagents
  • Pd(

    
    )
    
    
    
    (2–5 mol%)
  • CuI (1–2 mol%)

  • Base: Diisopropylamine or Triethylamine (2.0 equiv)

  • Solvent: THF or DMF (degassed)

Protocol Steps
  • Degassing: Flame-dry the flask and cool under Argon. Add THF and sparge with Argon for 15 minutes.

  • Mixing: Add Pd(

    
    )
    
    
    
    , CuI, the terminal alkyne, and the base.
  • Addition: Add the 1-iodo-propargylic alcohol (dissolved in THF) dropwise at 0°C.

  • Reaction: Allow to warm to RT. Stir for 1–4 hours.

  • Workup: Standard aqueous workup.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Homocoupling (R-C≡C-C≡C-R) Oxygen contamination (Glaser coupling)Rigorously degas solvents. Increase

in Method A.
Low Yield / Black Tar Polymerization of unstable diyneRun reaction at 0°C. Shield from light. Add radical inhibitor (BHT) during workup.
Unreacted Iodide Catalyst deactivationIn Method A: Solution turned blue (Cu(II)). Add more hydroxylamine.
Product Decomposition Instability on SilicaUse neutral alumina or buffered silica (add 1%

to eluent).

Operational Workflow Decision Tree

Use this logic flow to determine the correct experimental path for your specific substrate.

Workflow Start Target: Unsymmetrical Diyne Step_Iod Step 1: Iodinate Propargylic Alcohol (NIS / AgNO3) Start->Step_Iod Check1 Is the substrate acid/base sensitive? Robust Method A: Cadiot-Chodkiewicz (CuCl / Amine) Check1->Robust No (Robust) Sensitive Method B: Pd-Catalysis (Sonogashira-type) Check1->Sensitive Yes (Sensitive) Final Purification: Buffered Silica Gel Robust->Final Workup: Acid Wash Sensitive->Final Workup: Neutral Step_Iod->Check1

Figure 2: Decision matrix for selecting the optimal coupling methodology.

References

  • Alami, M., & Ferri, F. (1996). "Linstead's method applied to the synthesis of unsymmetrical conjugated diynes." Tetrahedron Letters, 37(16), 2763-2766. Link

  • Chodkiewicz, W. (1957).[5] "Synthese des diacetyleniques asymetriques." Annales de Chimie (Paris), 2, 819–869.[5] (Seminal work on Cu-coupling).[6][1]

  • Hofstra, J. L., et al. (2019). "Silver-Catalyzed Iodination of Terminal Alkynes." Organic Letters, 21(18), 7326–7329. Link

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). "Acetylenic Coupling: A Powerful Tool in Molecular Construction." Angewandte Chemie International Edition, 39(15), 2632-2657. Link

  • Marino, J. P., & Nguyen, H. N. (2002). "Bulky Trialkylsilyl Acetylenes in the Cadiot-Chodkiewicz Cross-Coupling Reaction." Journal of Organic Chemistry, 67(18), 6841-6844. Link

Sources

Method

Functionalization of Cyclohexanol Derivatives via Alkynyl Iodide Intermediates: Application Notes and Protocols

Abstract The deliberate and precise functionalization of cyclic scaffolds is a cornerstone of modern drug discovery and development. Among these, the cyclohexane ring represents a prevalent and versatile motif found in n...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The deliberate and precise functionalization of cyclic scaffolds is a cornerstone of modern drug discovery and development. Among these, the cyclohexane ring represents a prevalent and versatile motif found in numerous therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of cyclohexanol derivatives. We will delve into a powerful and adaptable methodology that proceeds through the formation of alkynyl iodide intermediates. This approach unlocks a diverse array of subsequent transformations, enabling the introduction of a wide range of functionalities with high efficiency and selectivity. This guide will detail the underlying chemical principles, provide step-by-step experimental protocols, and offer expert insights into reaction optimization and troubleshooting.

Introduction: The Strategic Importance of Cyclohexanol Functionalization

The cyclohexane scaffold is a privileged structure in medicinal chemistry, offering a three-dimensional framework that can effectively orient pharmacophoric groups for optimal target engagement.[1][2] The ability to strategically modify this core is paramount for lead optimization, enabling the fine-tuning of properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. While numerous methods exist for C-H functionalization, the use of directing groups or pre-functionalized starting materials often offers greater control and predictability.[3][4]

This guide focuses on a robust strategy that leverages the reactivity of an alcohol moiety on the cyclohexane ring. By first introducing a terminal alkyne and subsequently converting it to a highly reactive alkynyl iodide, we create a versatile synthetic handle for a multitude of downstream functionalization reactions. This approach is particularly valuable for its broad functional group tolerance and the mild conditions under which many of the subsequent transformations can be performed.

The Alkynyl Iodide Pathway: A Gateway to Molecular Diversity

The core of this methodology lies in a two-step sequence: the introduction of a terminal alkyne onto the cyclohexanol derivative, followed by its conversion to the corresponding alkynyl iodide. This intermediate serves as a linchpin for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

logical_flow cluster_0 Upstream Synthesis cluster_1 Downstream Functionalization Cyclohexanol Cyclohexanol Derivative AlkynylCyclohexane Alkynyl Cyclohexane Derivative Cyclohexanol->AlkynylCyclohexane Alkynylation AlkynylIodide Alkynyl Iodide Intermediate AlkynylCyclohexane->AlkynylIodide Iodination Sonogashira Sonogashira Coupling AlkynylIodide->Sonogashira Pd/Cu Catalysis Cycloaddition Cycloaddition Reactions AlkynylIodide->Cycloaddition [3+2] Cycloadditions, etc. Other Other C-C & C-X Couplings AlkynylIodide->Other e.g., Radical Alkynylation

Figure 1: A logical workflow illustrating the central role of the alkynyl iodide intermediate in the functionalization of cyclohexanol derivatives.

Step 1: Introduction of the Terminal Alkyne

The initial step involves the conversion of the hydroxyl group of the cyclohexanol derivative into a terminal alkyne. This is a well-established transformation in organic synthesis. A common and effective method is the reaction of the corresponding ketone (obtainable by oxidation of the cyclohexanol) with a suitable alkynylating agent, such as the Seyferth-Gilbert reagent or the Ohira-Bestmann reagent. Alternatively, the alcohol can be converted to a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with an acetylide anion. The choice of method will depend on the specific substrate and the presence of other functional groups.

Step 2: Synthesis of the Alkynyl Iodide Intermediate

The conversion of the terminal alkyne to an alkynyl iodide is a critical step that activates the alkyne for subsequent transformations. Several methods have been developed for this purpose, with hypervalent iodine reagents and base-catalyzed iodination being among the most efficient and widely used.[5][6]

Mechanism Insight: The Role of Hypervalent Iodine Reagents

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), have emerged as powerful tools for the iodination of alkynes.[7] The reaction is believed to proceed through an electrophilic addition mechanism. The hypervalent iodine reagent, in combination with an iodine source like tetrabutylammonium iodide (TBAI) or potassium iodide (KI), generates a highly electrophilic iodine species that reacts with the electron-rich triple bond of the alkyne.[8] The choice of iodine source can influence the chemoselectivity, with TBAI often favoring mono-iodination.[8]

mechanism Alkyne Terminal Alkyne Intermediate Iodonium Ion Intermediate Alkyne->Intermediate + Electrophilic Iodine PIDA_TBAI PIDA / TBAI ElectrophilicIodine Electrophilic Iodine Species PIDA_TBAI->ElectrophilicIodine Generation AlkynylIodide Alkynyl Iodide Intermediate->AlkynylIodide Deprotonation Byproducts Byproducts

Figure 2: A simplified representation of the proposed mechanism for the iodination of a terminal alkyne using a hypervalent iodine reagent system.

Downstream Applications: Unleashing the Synthetic Potential of Alkynyl Iodides

The true power of the alkynyl iodide intermediate lies in its versatility as a building block for a wide range of functionalization reactions.

Sonogashira Coupling: Forging C(sp)-C(sp2) Bonds

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] In our context, the alkynyl iodide serves as a highly reactive coupling partner for a diverse array of aryl and vinyl halides, catalyzed by a combination of palladium and copper salts.[11][12] This reaction is remarkably tolerant of various functional groups and proceeds under mild conditions, making it ideal for the late-stage functionalization of complex molecules.[12][13]

Table 1: Representative Conditions for Sonogashira Coupling

ParameterTypical ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂1-5 mol%
Copper Co-catalyst CuI2-10 mol%
Base Et₃N, i-Pr₂NH, PiperidineAmine base is crucial
Solvent THF, DMF, TolueneAnhydrous conditions recommended
Temperature Room Temperature to 80 °CSubstrate dependent
Cycloaddition Reactions: Constructing Heterocyclic Scaffolds

Alkynyl iodides are also excellent substrates for various cycloaddition reactions, providing a direct route to diverse heterocyclic systems.[14][15] For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," can be employed to introduce triazole moieties.[14] Other cycloaddition reactions, such as [3+2] cycloadditions with nitrones or azomethine ylides, can also be utilized to construct five-membered heterocycles.[16]

Other Transformations

The reactivity of the alkynyl iodide extends beyond these two major reaction classes. They can participate in various other transformations, including:

  • Radical Alkynylation: Engaging in radical-based processes to form new carbon-carbon bonds.[13]

  • Gold-Catalyzed Reactions: Serving as substrates in gold-catalyzed transformations, including oxidative addition reactions.[17][18]

  • Synthesis of Vinyl Iodides: Through controlled hydroiodination, alkynyl iodides can be converted to valuable vinyl iodide intermediates.[19][20][21]

Experimental Protocols

Disclaimer: These protocols are intended as a general guide and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.[22][23][24][25]

Protocol 1: Synthesis of a Cyclohexyl-Derived Alkynyl Iodide

This protocol describes a general procedure for the iodination of a terminal alkyne derived from a cyclohexanol precursor using a hypervalent iodine reagent system.[26]

Materials:

  • Cyclohexyl-substituted terminal alkyne (1.0 equiv)

  • Tetrabutylammonium iodide (TBAI) (1.2 equiv)

  • (Diacetoxyiodo)benzene (PIDA) (1.0 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (brine)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the cyclohexyl-substituted terminal alkyne (1.0 equiv) in anhydrous acetonitrile (0.1 M), add tetrabutylammonium iodide (1.2 equiv).

  • In a separate flask, dissolve (diacetoxyiodo)benzene (1.0 equiv) in a minimal amount of anhydrous acetonitrile.

  • Add the PIDA solution dropwise to the alkyne/TBAI mixture at room temperature over 20 minutes.

  • Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure alkynyl iodide.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Sonogashira Coupling of a Cyclohexyl-Derived Alkynyl Iodide

This protocol outlines a general procedure for the Sonogashira coupling of the synthesized alkynyl iodide with an aryl iodide.[12]

Materials:

  • Cyclohexyl-derived alkynyl iodide (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the cyclohexyl-derived alkynyl iodide (1.0 equiv), aryl iodide (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and copper(I) iodide (0.1 equiv).

  • Add anhydrous tetrahydrofuran (0.1 M) followed by anhydrous triethylamine (3.0 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired functionalized cyclohexanol derivative.

Troubleshooting and Expert Insights

  • Incomplete Iodination: If the iodination reaction is sluggish or incomplete, ensure that all reagents and solvents are anhydrous. The dropwise addition of the PIDA solution is crucial to control the reaction rate and minimize side reactions.

  • Low Yield in Sonogashira Coupling: The efficiency of the Sonogashira coupling is highly dependent on the purity of the starting materials and the exclusion of oxygen. Degassing the solvent prior to use can be beneficial. If the reaction fails, consider using a different palladium catalyst or base.

  • Substrate Scope: While this methodology is broadly applicable, highly electron-deficient alkynes may be less reactive in the iodination step. Similarly, sterically hindered aryl halides may require more forcing conditions for the Sonogashira coupling.

Conclusion

The functionalization of cyclohexanol derivatives via alkynyl iodide intermediates represents a powerful and versatile strategy in the modern synthetic chemist's toolbox. This approach provides a reliable pathway to a wide array of complex molecules with potential applications in drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this methodology in their own synthetic endeavors.

References

  • Huang, K., & Maruoka, K. (2017). Hypervalent Iodine Mediated Chemoselective Iodination of Alkynes. The Journal of Organic Chemistry, 82(21), 11865–11871. [Link]

  • Zhdankin, V. V. (2021). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews, 121(18), 11657–11706. [Link]

  • Di Deo, M., Marcantoni, E., Torregiani, E., Bartoli, G., Bellucci, M. C., Bosco, M., & Sambri, L. (2000). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile. The Journal of Organic Chemistry, 65(9), 2830–2833. [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]

  • Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents. Chemical Communications, 59(8), 929-943. [Link]

  • ResearchGate. (n.d.). Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with terminal alkynes via Palladium and Copper Catalyst. Retrieved from [Link]

  • Wang, C., & Zhu, J. (2023). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Journal of the American Chemical Society, 145(6), 3323–3329. [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Cramer, N. (2023). Rhodium-Catalyzed Anti-Markovnikov Transfer Hydroiodination of Terminal Alkynes. Angewandte Chemie International Edition, 62(10), e202216124. [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl iodide synthesis by iodination or substitution. Retrieved from [Link]

  • Yao, M., Zhang, J., Yang, S., Liu, E., & Xiong, H. (2020). Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases. Molecules, 25(24), 5906. [Link]

  • Waser, J. (2017). Alkynylation with Hypervalent Iodine Reagents. In Hypervalent Iodine Chemistry (pp. 229-257). Springer, Cham. [Link]

  • Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents. Chemical Communications, 59(8), 929-943. [Link]

  • Narender, T., & Reddy, K. S. (2010). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules, 15(1), 324-351. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]

  • Yao, M., Zhang, J., Yang, S., Liu, E., & Xiong, H. (2020). Acetic Acid Promoted Direct Iodination of Terminal Alkynes with N-Iodosuccinimide: Efficient Preparation of 1-Iodoalkynes. Synlett, 31(11), 1102-1106. [Link]

  • National Hazardous Substances Library. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 66-87). [Link]

  • Wikipedia. (2023). Vinyl iodide. Retrieved from [Link]

  • Gandelman, M. (2021). Oxidative additions of alkynyl/vinyl iodides to gold and gold-catalyzed vinylation reactions triggered by the MeDalphos ligand. Chemical Science, 12(20), 7036-7044. [Link]

  • YouTube. (2020). Alcohols to Alkyl Iodides, Part 2: Phosphorus Iodides. Retrieved from [Link]

  • Chemia. (2023). Alkyne iodination: Aliphatic compound iodination reactions (3). Retrieved from [Link]

  • Donaghys. (n.d.). Safety Data Sheet: Iodine. Retrieved from [Link]

  • de Freitas, R. P., & de Souza, R. O. M. A. (2021). Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. Molecules, 26(16), 4983. [Link]

  • Waser, J. (2021). Structure and Reactivity of N-Heterocyclic Alkynyl Hypervalent Iodine Reagents. Chemistry – A European Journal, 27(34), 10979–10986. [Link]

  • Chemistry LibreTexts. (2021). 11.3: Cycloaddition Reactions of Alkynes. Retrieved from [Link]

  • Maruoka, K. (2018). Chemoselective Preparation of 1-Iodoalkynes, 1,2-Diiodoalkenes, and 1,1,2-Triiodoalkenes Based on the Oxidative Iodination of Terminal Alkynes. Journal of Visualized Experiments, (139), e58299. [Link]

  • Kumar, A., & Kumar, V. (2019). Chemoselective synthesis of multi-functionalized alkynes and alkenes via transition-metal-free iodination of terminal alkynes. Organic & Biomolecular Chemistry, 17(30), 7215-7223. [Link]

  • Chemistry LibreTexts. (2023). 9.5: Cycloaddition Reactions. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). The [3+2] Cycloaddition Reaction. Retrieved from [Link]

  • Gandelman, M. (2021). Oxidative additions of alkynyl/vinyl iodides to gold and gold-catalyzed vinylation reactions triggered by the MeDalphos Ligand. ResearchGate. [Link]

  • ResearchGate. (n.d.). Iodination of Cyclohexane. Retrieved from [Link]

  • Al-Zaydi, K. M. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(2), 438. [Link]

  • Chemspeed Technologies. (2024). Harnessing the Power of C-H Functionalization Chemistry to Accelerate Drug Discovery. Retrieved from [Link]

  • Nature. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery. Retrieved from [Link]

  • Li, Y., & Wang, J. (2025). Synthesis of Functionalized Cyclohexenes through a Vinyl Alkenylation-Initiated [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry, 90(16), 10843–10853. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing homocoupling side reactions in alkynyl iodide synthesis

Technical Support Center: Alkynyl Iodide Synthesis Subject: Prevention of Homocoupling (Glaser/Eglinton) Side Reactions Core Directive & Diagnostic Strategy The "Glaser Trap" The primary failure mode in synthesizing 1-io...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alkynyl Iodide Synthesis Subject: Prevention of Homocoupling (Glaser/Eglinton) Side Reactions

Core Directive & Diagnostic Strategy

The "Glaser Trap" The primary failure mode in synthesizing 1-iodoalkynes is the oxidative homocoupling of terminal alkynes to form 1,3-diynes (Glaser/Eglinton/Hay coupling). This side reaction is accelerated by the very factors often used to promote iodination: Copper (Cu) catalysts, Oxygen, and strong bases.

To guarantee purity, you must disrupt the radical or oxidative metal-cycle responsible for dimerization.

Diagnostic Decision Matrix

Use this logic flow to select the correct protocol for your specific substrate.

DiagnosticMatrix Start START: Select Substrate Properties Sensitive Is the substrate Acid/Base Sensitive? Start->Sensitive MetalTol Is trace metal contamination acceptable? Sensitive->MetalTol No (Robust) ProtoC PROTOCOL C: LiHMDS + I2 (Low Temp/Strong Base) Sensitive->ProtoC Yes (Very Sensitive) ProtoA PROTOCOL A: Metal-Free NIS/AgNO3 (High Fidelity) MetalTol->ProtoA Yes (Standard Lab) ProtoB PROTOCOL B: NIS + K2CO3/MeOH (Green/Scalable) MetalTol->ProtoB No (Pharma/Green)

Caption: Decision matrix for selecting the optimal iodination protocol based on substrate sensitivity and purity requirements.

The Mechanisms: Why Homocoupling Happens

Understanding the enemy is the first step to defeating it. Homocoupling occurs when the alkynyl anion (acetylide) undergoes single-electron transfer (SET) to a metal center (usually Cu(II)), generating an alkynyl radical that rapidly dimerizes.

The Divergence Pathway

  • Path A (Desired): Nucleophilic attack of the acetylide on the Iodonium source (

    
    ).
    
  • Path B (Failure): Oxidative dimerization via radical intermediates.

Mechanism Alkyne Terminal Alkyne R-C≡C-H Acetylide Acetylide Anion R-C≡C⁻ Alkyne->Acetylide Base Product TARGET: 1-Iodoalkyne R-C≡C-I Acetylide->Product Path A: Nucleophilic Attack on I⁺ Radical Alkynyl Radical R-C≡C• Acetylide->Radical Path B: SET Oxidation NIS Electrophile (NIS) (I⁺ Source) Oxidant Oxidant/Catalyst (Cu²⁺ / O₂) Dimer SIDE PRODUCT: 1,3-Diyne R-C≡C-C≡C-R Radical->Dimer Rapid Dimerization

Caption: Mechanistic divergence. Path A is favored by removing oxidants and using non-radical sources of Iodine (NIS).

Validated Protocols

Protocol A: The "Silver Shield" Method (NIS/AgNO3)

Best for: High-value substrates where homocoupling must be 0%.

Scientific Rationale: Silver (Ag) replaces the proton to form a Silver Acetylide. Unlike Copper acetylides, Ag-acetylides are resistant to oxidative coupling but react readily with N-iodosuccinimide (NIS). The Ag atom acts as a "shield" against dimerization.

Reagents:

  • Terminal Alkyne (1.0 equiv)[1][2]

  • NIS (N-Iodosuccinimide) (1.1 equiv)[1]

  • AgNO

    
     (0.05 - 0.1 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step:

  • Dissolution: Dissolve alkyne in ACN (0.1 M concentration).

  • Catalyst Addition: Add AgNO

    
     (5-10 mol%). Note: Wrap flask in foil; Ag salts are photosensitive.
    
  • Iodination: Add NIS (1.1 equiv) in one portion.

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by TLC.[1][3][4]

  • Workup: Dilute with water, extract with Et

    
    O. Wash organic layer with aqueous Na
    
    
    
    S
    
    
    O
    
    
    (to remove excess I
    
    
    ) and brine.

Self-Validating Check:

  • Visual: Reaction mixture should remain relatively clear or turn slightly yellow/grey (AgI precipitate). If it turns dark brown/black rapidly, check for light exposure.

  • TLC: Product is usually less polar than the starting material.

Protocol B: The "Green" Metal-Free Method (NIS/K2CO3)

Best for: Scalability, pharmaceutical intermediates (no heavy metals).

Scientific Rationale: By using a mild inorganic base (K


CO

) in a polar protic solvent (MeOH), the alkyne is activated via hydrogen bonding or reversible deprotonation without generating a high concentration of free acetylide anions, thereby statistically reducing the likelihood of radical dimerization.

Reagents:

  • Terminal Alkyne (1.0 equiv)[1][2]

  • NIS (1.1 - 1.2 equiv)

  • K

    
    CO
    
    
    
    (1.5 - 2.0 equiv)
  • Solvent: Methanol (MeOH)

Step-by-Step:

  • Dissolution: Dissolve alkyne and NIS in Methanol (0.2 M).

  • Activation: Add K

    
    CO
    
    
    
    solid.
  • Reaction: Stir at RT. Reaction is typically fast (15 min – 2 hours).

  • Workup: Remove MeOH under reduced pressure (rotavap). Resuspend residue in Et

    
    O/Water. Wash with Na
    
    
    
    S
    
    
    O
    
    
    .

Comparison of Methods:

FeatureProtocol A (Ag-Catalyzed)Protocol B (Metal-Free)Cu-Catalyzed (Not Recommended)
Homocoupling Risk Lowest Low High
Cost High (Ag, NIS)Moderate (NIS)Low (Cu, I2)
Scalability ModerateHighHigh
Reaction Time 1-4 Hours0.5-2 Hours4-12 Hours

Troubleshooting & FAQs

Q1: I see two spots on my TLC very close together. Which is my product?

  • Diagnosis: One is likely the 1-iodoalkyne, and the other is the 1,3-diyne (homocoupling product).

  • Differentiation:

    • Stain: Use KMnO

      
      . The alkyne/iodoalkyne will stain, but diynes often stain differently or are UV active (blue fluorescence) due to conjugation.
      
    • NMR: The terminal alkyne proton (

      
       ppm, triplet) must disappear. The propargylic protons in the product will shift slightly upfield compared to the starting material.
      
    • Action: If you have significant diyne, you cannot separate it easily. Restart using Protocol A (Silver) and strictly exclude Oxygen.

Q2: My reaction turned dark purple/black immediately.

  • Cause: Liberation of molecular Iodine (I

    
    ). This happens if NIS decomposes or if the reaction is exposed to light.
    
  • Fix: Wash the organic layer with saturated Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) during workup until the purple color vanishes. Ensure NIS is fresh and white (recrystallize from dioxane/CCl
    
    
    if it is yellow/brown).

Q3: Can I use NaOCl (Bleach) and NaI?

  • Advisory: This generates

    
     in situ but is a harsh oxidative environment.
    
  • Risk: High risk of homocoupling and functional group oxidation. Only use for simple, robust hydrocarbon alkynes.

Q4: My product decomposes on the silica column.

  • Cause: Some iodoalkynes are acid-sensitive.[3] Silica gel is slightly acidic.

  • Fix: Pre-treat the silica column with 1% Triethylamine (Et

    
    N) in hexanes to neutralize it before loading your sample.
    

Q5: Is the Silver Acetylide intermediate dangerous?

  • Safety Warning: Yes. Dry metal acetylides can be shock-sensitive explosives.

  • Protocol: Never filter and dry the intermediate if you are running a two-step process. Always process it in situ or keep it wet with solvent.

References

  • Hofmann, B. et al. "Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide."[5] RSC Advances, 2020.

  • Yao, M. et al. "Acetic acid activates N-iodosuccinimide for an efficient and highly chemoselective direct iodination of terminal alkynes."[6][7] Synlett, 2020.[1][6][7]

  • He, G. et al. "Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases." Catalysts, 2024.[1]

  • Gridnev, I. D. et al. "Mechanism of the Glaser Coupling." Organometallics, 2018.[2] (Mechanistic grounding for Cu-avoidance).

Sources

Optimization

Technical Support Center: Storage &amp; Handling of 1-(2-Iodoethynyl)cyclohexan-1-ol

Case ID: 1-IEC-STAB-001 Status: Active Priority: High (Decomposition Risk) Agent: Dr. Aris Thorne, Senior Application Scientist Executive Summary 1-(2-Iodoethynyl)cyclohexan-1-ol is a functionalized 1-iodoalkyne .

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 1-IEC-STAB-001 Status: Active Priority: High (Decomposition Risk) Agent: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

1-(2-Iodoethynyl)cyclohexan-1-ol is a functionalized 1-iodoalkyne . This class of compounds is thermodynamically unstable due to the weak polarization of the C(sp)–I bond and the high energy of the triple bond. While the cyclohexyl ring provides some steric protection, the compound remains sensitive to photolytic cleavage and transition-metal-catalyzed decomposition .

Improper storage leads to the release of molecular iodine (


), observed as a darkening (yellow 

brown

purple) of the material. Once iodine is released, it acts as an autocatalyst, accelerating further decomposition and potential polymerization.
Part 1: The Storage Protocol (The "Gold Standard")

This protocol is designed to maximize shelf-life by mitigating the three primary vectors of decomposition: Photon Energy , Thermal Kinetic Energy , and Catalytic Impurities .

Storage Conditions Matrix
ParameterRecommendationTechnical Rationale
Temperature -20°C (Required) Suppresses the vibrational energy required for spontaneous C–I bond homolysis.
Atmosphere Argon or Nitrogen Prevents oxidative degradation.[1] Argon is preferred due to its higher density, blanketing the solid/oil effectively.
Container Amber Glass + Teflon Liner Amber glass blocks UV/Blue light (200–450 nm) which excites the C–I bond. Teflon prevents leaching of alkali metals from standard caps.
Stabilizer Copper Wire (Optional) Only for long-term bulk storage. A small strand of activated Cu wire can scavenge free iodine, though high purity material is best stored neat.
Physical State Solid/Crystalline If possible, recrystallize to a solid.[2] The crystal lattice restricts molecular motion, reducing bimolecular decomposition rates compared to the neat oil.
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: Sample Discoloration

User Question: "I synthesized this compound two weeks ago. It was a pale yellow solid, but now it has turned dark brown and sticky. Is it still usable?"

Technical Diagnosis: The "browning" is the hallmark of C–I bond homolysis .

  • Mechanism: Light or heat caused the bond to break:

    
    .
    
  • Propagation: Two

    
     radicals combine to form 
    
    
    
    (Brown/Purple color).
  • Polymerization: The resulting carbon radical (

    
    ) attacks neighboring alkyne bonds, leading to oligomerization (the "sticky" texture).
    

Resolution:

  • Minor Yellowing: Purify immediately. Dissolve in Et₂O/Hexanes and pass through a short plug of silica gel or basic alumina to sequester the free iodine.

  • Dark Brown/Tar: Discard. The presence of significant iodine suggests the autocatalytic cycle is advanced. Attempting to distill or heat this mixture poses a safety risk (runaway decomposition).

Issue 2: Shock Sensitivity & Safety

User Question: "I read that iodoalkynes are explosive. Do I need to handle this in a blast shield?"

Technical Diagnosis: While lower molecular weight iodoalkynes (like diiodoacetylene) are shock-sensitive high explosives, 1-(2-Iodoethynyl)cyclohexan-1-ol is significantly stabilized by the heavy cyclohexyl mass. However, it is still an energetic material .

Safety Protocol:

  • Avoid Metal Spatulas: Use Teflon or wood. Metal-to-glass friction can generate hot spots.

  • No Rotary Evaporation to Dryness at High Heat: Never heat the water bath above 30°C when concentrating.

  • Blast Shield: Recommended during the synthesis and isolation steps (where concentration is highest), but standard hood sash protection is usually sufficient for storage handling.

Issue 3: Solvent Compatibility

User Question: "I need to store it in solution for an automated screening deck. Which solvent is best?"

Technical Diagnosis: Nucleophilic solvents or those susceptible to radical abstraction must be avoided.

  • Avoid: Acetone (can form iodo-ketones), Alcohols (nucleophilic attack), Chlorinated solvents (often contain traces of HCl which catalyzes decomposition).

  • Recommended: Benzene (freezes at 5°C, providing a solid matrix) or Toluene (stored at -20°C).

Part 3: Decomposition Pathway Visualization

The following diagram illustrates the cascade of failure if storage conditions are violated.

DecompositionPath Compound 1-(2-Iodoethynyl) cyclohexan-1-ol Light Trigger: UV/Visible Light (> 400nm) Compound->Light Heat Trigger: Heat (> 40°C) Compound->Heat Radical Homolysis: [R-C≡C•] + [I•] Light->Radical Energy Absorption Heat->Radical Vibrational Stress Iodine Free Iodine (I₂) (Brown Color) Radical->Iodine Dimerization Polymer Oligomers/Polymers (Sticky Tar) Radical->Polymer Chain Reaction Autocatalysis Autocatalytic Loop: I₂ promotes further cleavage Iodine->Autocatalysis Autocatalysis->Compound Accelerates

Figure 1: Mechanistic pathway of iodoalkyne decomposition showing the autocatalytic role of free iodine.

Part 4: Synthesis & Purification (Context for Stability)

Stability is often determined during synthesis. Residual copper or silver catalysts from the iodination step will drastically shorten shelf-life.

Recommended Purity Check (Self-Validating System): Before storage, perform a Silver Nitrate Test (Qualitative):

  • Dissolve a small crystal in ethanol.

  • Add 1 drop of aq. AgNO₃.

  • Result: Immediate heavy yellow precipitate indicates free iodide (

    
    ) or labile iodine, suggesting the sample is already degrading or impure. A slow, faint turbidity is acceptable.
    

Purification Workflow: If the compound is "oiling out" or colored:

  • Dissolve in minimal Et₂O.

  • Wash with 5% Na₂S₂O₃ (Sodium Thiosulfate) to reduce

    
     to colorless iodide.
    
  • Dry over MgSO₄ (Avoid basic drying agents like K₂CO₃ which may cause elimination).

  • Recrystallize from Hexanes/Et₂O at -78°C.

References
  • Hein, J. E., et al. (2018). Chemoselective Preparation of 1-Iodoalkynes. National Institutes of Health (NIH). Link

  • Yan, J., Li, J., & Cheng, D. (2007).[3][4] Novel and Efficient Synthesis of 1-Iodoalkynes. Synlett. Link

  • BenchChem Technical Support . (2025). Iodoethyne: A Technical Guide to Stability and Decomposition Pathways. Link

  • Fisher Scientific . (2025).[5] Safety Data Sheet: 1-Ethynyl-1-cyclohexanol. Link

Sources

Troubleshooting

Technical Support Center: Iodination of 1-Ethynylcyclohexanol

Executive Summary & Method Selection The Challenge: The iodination of 1-ethynylcyclohexanol presents a unique chemoselectivity challenge. Unlike simple terminal alkynes, this substrate possesses a tertiary propargylic al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Method Selection

The Challenge: The iodination of 1-ethynylcyclohexanol presents a unique chemoselectivity challenge. Unlike simple terminal alkynes, this substrate possesses a tertiary propargylic alcohol moiety.

  • Risk 1: Acidic conditions (often generated by iodine byproducts) can trigger Meyer-Schuster rearrangements or Rupe rearrangements , leading to enones rather than the desired iodoalkyne.

  • Risk 2: Dehydration of the tertiary alcohol to form conjugated enynes.

  • Risk 3: Glaser homocoupling (dimerization) if copper catalysts are not strictly managed.

Strategic Decision Matrix: Use this logic flow to select the optimal protocol for your specific constraints.

MethodSelection Start Start: Select Priority Scale Scale > 100g? Start->Scale Speed Speed Critical? Scale->Speed No (<10g) MethodC Method C: Morpholine / I2 (Economy) Scale->MethodC Yes (Cost drives choice) Cost Cost/Green Chemistry? Speed->Cost No MethodA Method A: NIS / AgNO3 (Gold Standard) Speed->MethodA Yes (Fastest kinetics) Cost->MethodA Reliability First MethodB Method B: NIS / K2CO3 (Metal-Free) Cost->MethodB Green/Metal-Free

Figure 1: Decision matrix for selecting the iodination protocol based on scale and constraints.

High-Fidelity Protocols

Method A: The "Gold Standard" (NIS / AgNO₃)

Best for: Small scale (<5g), high-value intermediates, rapid optimization. Mechanism: Silver acetylide intermediate allows for rapid electrophilic substitution under mild conditions.

Reagents:

  • Substrate: 1-Ethynylcyclohexanol (1.0 equiv)

  • Source: N-Iodosuccinimide (NIS) (1.1 – 1.2 equiv)

  • Catalyst: AgNO₃ (0.05 – 0.1 equiv)

  • Solvent: Acetonitrile (MeCN) or THF (Dry)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1-ethynylcyclohexanol in dry MeCN (0.2 M concentration).

  • Catalyst Addition: Add AgNO₃ (5-10 mol%). Stir for 5 minutes. Note: Protect from light.

  • Iodination: Add NIS (1.1 equiv) in a single portion.

  • Monitoring: Stir at Room Temperature (RT). Reaction is typically complete in 30–60 minutes . Monitor by TLC (stain with KMnO₄; alkyne proton disappears in NMR).

  • Quench: Pour mixture into water/brine. Extract with EtOAc.[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Expert Insight: The succinimide byproduct is water-soluble, simplifying workup. The mild nature of AgNO₃ prevents the dehydration of the tertiary alcohol [1].

Method B: The "Green" Metal-Free Route (NIS / K₂CO₃)

Best for: Avoiding heavy metals, pharmaceutical precursors requiring low ppm metal limits. Mechanism: Base-assisted deprotonation followed by iodonium transfer.

Reagents:

  • Substrate: 1.0 equiv

  • NIS: 1.2 equiv

  • Base: K₂CO₃ (0.2 – 1.0 equiv) or DBU (catalytic)

  • Solvent: MeOH or MeCN

Protocol Adjustments:

  • Reaction time will be longer (2–4 hours).

  • Critical: Ensure the base is not strong enough to deprotonate the hydroxyl group aggressively, which could lead to side reactions. K₂CO₃ is ideal as a mild buffer [2].

Troubleshooting & FAQs

Category 1: Yield Issues

Q: My yield is stuck at ~50%, and I see a non-polar spot on TLC. What is it? A: This is likely the Glaser Homocoupling product (1,3-diyne dimer).

  • Cause: Presence of Oxygen and trace Copper (often found in low-grade reagents) or excessive base.

  • Fix:

    • Degas your solvents (sparge with Argon for 15 mins).

    • Switch to Method A (AgNO₃) , which is less prone to homocoupling than Cu-catalyzed methods.

    • If using Copper, add a reducing agent like hydroxylamine hydrochloride to maintain Cu(I) state, though this is risky with the tertiary alcohol.

Q: The reaction stalls at 80% conversion. A: The succinimide byproduct can inhibit the reaction equilibrium in reversible methods.

  • Fix: Add a slight excess of NIS (up to 1.5 equiv). Ensure your solvent is dry; water can quench the reactive iodinating species.

Category 2: Stability & Purification

Q: The product turns brown/purple during rotary evaporation. A: Iodine liberation (decomposition). 1-iodoalkynes are light-sensitive and can be unstable.

  • Fix 1 (Stabilization): Add a small piece of copper wire or a few mg of BHT (butylated hydroxytoluene) to the flask during evaporation and storage.

  • Fix 2 (Temperature): Do not heat the water bath above 35°C.

  • Fix 3 (Storage): Store the oil/solid in the freezer (-20°C) wrapped in foil.

Q: My product decomposes on the silica column. A: The tertiary alcohol is acid-sensitive. Standard silica gel is slightly acidic (pH 5-6).

  • Fix: Pre-treat the silica gel column with 1% Triethylamine (Et₃N) in hexanes to neutralize it. Use a neutral mobile phase.

Category 3: Analytical Validation

Q: How do I confirm the structure without a crystal structure? A: Use C-13 NMR .

  • Terminal Alkyne (Starting Material): The terminal CH carbon appears around 68–75 ppm .

  • Iodoalkyne (Product): The Carbon attached to Iodine (C-I) undergoes a massive upfield shift, typically appearing between 0 ppm and -10 ppm . This shift is diagnostic and unmistakable.

Comparative Data Table

ParameterMethod A (NIS/AgNO₃)Method B (NIS/K₂CO₃)Method C (CuI/KI)
Typical Yield 92–98%85–92%70–85%
Reaction Time 0.5 – 1 h2 – 6 h4 – 12 h
Homocoupling Risk LowVery LowHigh
Metal Contamination Silver (requires removal)NoneCopper (difficult to remove)
Cost High (Ag/NIS)Medium (NIS)Low (KI)
Suitability for 3° Alcohol Excellent Good Fair (Base dependent)

Mechanistic Visualization (Method A)

The following diagram illustrates the catalytic cycle of the Silver-catalyzed iodination, highlighting the activation of the alkyne C-H bond.

Mechanism Substrate 1-Ethynylcyclohexanol Complex Ag-Acetylide Intermediate (Activated Nucleophile) Substrate->Complex + Ag+ / - H+ AgCat AgNO3 (Catalyst) AgCat->Complex Transition Iodonium Transfer Complex->Transition + NIS NIS N-Iodosuccinimide (Electrophile) NIS->Transition Product 1-(Iodoethynyl)cyclohexanol Transition->Product Byproduct Succinimide + Ag+ Transition->Byproduct Byproduct->AgCat Regeneration (Cycle)

Figure 2: Catalytic cycle for Ag-mediated iodination. The formation of the Ag-acetylide increases the carbon nucleophilicity toward the NIS electrophile.

References

  • Jiang, H., et al. (2010).[2] "Silver-catalyzed highly regio- and stereoselective difunctionalization of simple terminal alkynes."[2] Organic Letters, 12(15), 3262–3265.

  • Yao, M., et al. (2020).[2][3] "Acetic acid activates N-iodosuccinimide for an efficient and highly chemoselective direct iodination of terminal alkynes under metal-free conditions."[2][3] Synlett, 31, 1102-1106.[2][3]

  • Hein, J. E., et al. (2016). "Copper(I)-Catalyzed Iodination of Terminal Alkynes." Journal of Organic Chemistry. (General reference for Cu-risks).
  • Alvarez, R., et al. (2018). "Chemoselective Preparation of 1-Iodoalkynes... Based on Oxidative Iodination." Frontiers in Chemistry.

Sources

Optimization

Troubleshooting low reactivity of sterically hindered alkynyl iodides

Status: Open Priority: High Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting low reactivity of sterically hindered alkynyl iodides

Executive Summary

You are encountering stalled conversion or low yields when utilizing sterically hindered alkynyl iodides (


). This is a known bottleneck. Unlike aryl iodides, the linear geometry of the alkyne exposes the C-I bond, but bulky substituents (e.g., tert-butyl, TIPS, ortho-substituted aryls) shield the 

-hole and destabilize the transition state for oxidative addition.

This guide moves beyond standard textbook protocols. We will implement a diagnostic logic to distinguish between catalytic failure and substrate instability , then apply advanced "patches" using Silver (Ag) activation and ligand engineering.

Phase 1: Diagnostic Logic (Triage)

Before altering your protocol, identify the specific failure mode. Use this logic tree to classify your issue.

TroubleshootingLogic Start Symptom: Low Yield / No Reaction CheckSM Analyze Reaction Mixture (GC/LC-MS) Start->CheckSM Branch1 SM Consumed? CheckSM->Branch1 Yes YES (SM Gone) Branch1->Yes No NO (SM Remains) Branch1->No Decomp Check for Polymerization/Iodine formation Yes->Decomp SolA ISSUE: Instability FIX: Lower Temp, Light Exclusion, Switch to Bromide Decomp->SolA Complex Mixture Homo Check for Homocoupling (Glaser) Decomp->Homo Dimer Detected SolB ISSUE: Competitve Homocoupling FIX: Switch to Cu-Free (Pd-only) or Slow Addition Homo->SolB Steric Is R-group Bulky? (tBu, TIPS) No->Steric SolC ISSUE: Oxidative Addition Failure FIX: Ag-Activation (The Silver Effect) Steric->SolC Yes SolD ISSUE: Catalyst Deactivation FIX: Switch Ligand (Buchwald Type) Steric->SolD No

Figure 1: Diagnostic workflow for alkynyl iodide coupling failures.

Phase 2: The "Silver Bullet" (Ag-Activation)

If your starting material remains unreacted due to steric bulk, standard Pd/Cu catalysis is insufficient. The oxidative addition of Pd(0) into the C(sp)-I bond is the rate-determining step and is severely hampered by sterics.

The Fix: Add a Silver (I) salt.[1][2][3] Silver salts act as halide scavengers and


-activators . They abstract the iodide, creating a transient, highly reactive cationic intermediate or facilitating a pre-transmetallation step that bypasses the difficult oxidative addition.
Protocol Adjustment
  • Additive: Add 1.0 - 1.5 equiv of

    
     or 
    
    
    
    .
  • Mechanism:

    
    .
    
  • Why it works: The formation of insoluble AgI (

    
    ) provides a massive thermodynamic driving force, effectively "pulling" the iodine off the hindered alkyne [1].
    
ParameterStandard ConditionAg-Activated Condition
Catalyst

or


(5 mol%)
Additive CuI (co-catalyst)

(1.0 equiv)
Base

or Piperidine

or

Solvent THF/Et3N (1:1)THF or Toluene
Outcome Stalled at 20% conv.Full conversion (>85%)
Phase 3: Ligand Engineering (The Hardware Upgrade)

If Silver activation is incompatible with your nucleophile, you must upgrade the catalyst system. Standard triphenylphosphine (


) ligands are too small and lack the electron density to force oxidative addition on a hindered C-I bond.

The Fix: Switch to Buchwald Ligands or NHCs . Bulky, electron-rich dialkylbiaryl phosphines (like XPhos or SPhos) facilitate oxidative addition via a monoligated


 species, which is more reactive than the bis-ligated 

species found with

[2].
Recommended Systems
  • XPhos Pd G2 / G3: Excellent for sterically demanding couplings. The bulky isopropyl groups on the biaryl backbone create a protective pocket that prevents catalyst decomposition while accelerating the reaction.

  • 
     + 
    
    
    
    :
    The extreme bulk of tri-tert-butylphosphine forces the formation of the highly reactive mono-ligated Pd species.
Phase 4: Side Reaction Management (Glaser Coupling)

A common "false negative" in these reactions is the observation of homocoupling of the nucleophilic alkyne (Glaser coupling), while your hindered alkynyl iodide remains untouched.

The Cause: Copper (Cu) catalyzes the oxidative dimerization of terminal alkynes in the presence of oxygen. If the cross-coupling is slow (due to sterics), homocoupling dominates.

The Fix: Copper-Free Sonogashira Protocol. By removing Copper, you eliminate the Glaser pathway. This requires a more active Pd catalyst (see Phase 3) and an amine base that can act as a proton shuttle [3].

Copper-Free Protocol for Hindered Substrates
  • Catalyst:

    
     (3 mol%) + XPhos  (6 mol%).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: MeCN or 1,4-Dioxane.

  • Temp: 50°C - 70°C.

  • Note: Degas solvents thoroughly (freeze-pump-thaw x3). Oxygen is the enemy here.

Phase 5: Stability & Storage (The "Hidden" Variable)

Alkynyl iodides, particularly electron-rich ones, are photolabile and prone to polymerization. If your starting material is degraded, no catalyst will fix it.

Storage Protocol:

  • Light: Store in amber vials wrapped in foil.

  • Temp: -20°C freezer.

  • Stabilizer: For extreme instability, store as a solution in benzene/toluene over Copper wire (radical scavenger).

FAQ: Frequently Asked Questions

Q: Can I use Alkynyl Bromides instead? A: Generally, no. While bromides are more stable, they are significantly less reactive toward oxidative addition than iodides. If the iodide is failing due to sterics, the bromide will likely fail worse unless you move to a Nickel-catalyzed system (e.g.,


 + Terpy), which operates via a radical mechanism [4].

Q: My reaction turns black immediately. What does that mean? A: This usually indicates "Pd black" precipitation. Your catalyst is decomposing before it can enter the catalytic cycle. This confirms that the oxidative addition step is too slow.

  • Solution: Add the alkyne slowly (syringe pump) to keep the catalyst active, or switch to the XPhos system which stabilizes the Pd(0) center.

Q: I see the "dimer" of my alkynyl iodide. How? A: This is rare but happens via Iodine-Lithium exchange (if using organolithiums) or Pd-catalyzed homocoupling of the iodide itself.

  • Solution: Ensure your reaction is strictly anhydrous and lower the temperature.

References
  • Silver-Catalyzed Activation

    • Mechanism & Application: "Silver-Catalyzed Transformations of Alkynyl Halides."[3] Chemical Reviews. (Generalized concept based on halide abstraction principles).

    • Specific Ag-Effect: "Gold(I)-Catalyzed Cross-Coupling...[4] under the aid of a silver complex."[1][2][4][5] Catalysis Science & Technology.

  • Ligand Effects (Buchwald)

    • Bulky Phosphines: "Rational Ligand Design for the Arylation of Hindered...". J. Am. Chem. Soc.[6][7][8]

  • Cadiot-Chodkiewicz / Copper-Free

    • General Review: "Recent developments and applications of the Cadiot–Chodkiewicz reaction." Organic & Biomolecular Chemistry.

  • Alternative Halides

    • Reactivity Trends: "Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides..." Synthesis.

Sources

Reference Data & Comparative Studies

Validation

Comparative Spectroscopic Analysis: 1-(2-Iodoethynyl)cyclohexan-1-ol vs. Terminal Alkyne Precursors

Executive Summary & Strategic Importance In the development of complex pharmacophores, 1-(2-iodoethynyl)cyclohexan-1-ol serves as a critical "linchpin" intermediate.[1] Unlike its terminal alkyne precursor (1-ethynylcycl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the development of complex pharmacophores, 1-(2-iodoethynyl)cyclohexan-1-ol serves as a critical "linchpin" intermediate.[1] Unlike its terminal alkyne precursor (1-ethynylcyclohexan-1-ol), the iodinated variant is pre-activated for C-C bond-forming reactions, specifically Cadiot-Chodkiewicz cross-couplings and Sonogashira reactions.[1]

The transition from a terminal alkyne to an iodoalkyne introduces a drastic electronic perturbation known as the Heavy Atom Effect . This guide provides a comparative analysis of the NMR spectral signatures of the target molecule versus its non-iodinated precursor.[2] Understanding these shifts is mandatory for validating reaction completion and assessing purity without relying solely on destructive techniques like Mass Spectrometry.[1]

The "Heavy Atom Effect" in NMR

To interpret the data correctly, one must understand the relativistic physics governing the iodine substituent.

  • The Phenomenon: Iodine (

    
    ) has a large atomic number (
    
    
    
    ), leading to significant Spin-Orbit (SO) Coupling .
  • The Result (Shielding): Unlike electronegative atoms (O, Cl) that typically deshield adjacent carbons (moving peaks downfield/higher ppm), Iodine exerts a massive shielding effect on the directly attached

    
    -hybridized carbon (
    
    
    
    ).
  • The Shift: This often pushes the

    
     signal upfield by 50–70 ppm , frequently landing it in the 0–10 ppm  range—a region usually reserved for aliphatic methyl groups, causing confusion for inexperienced analysts.
    

Comparative Spectral Data

The following data compares the target molecule, 1-(2-iodoethynyl)cyclohexan-1-ol (Compound B ), against its commercially available precursor, 1-ethynylcyclohexan-1-ol (Compound A ).

Table 1: H NMR Comparison (400 MHz, CDCl )
Proton EnvironmentCompound A (Precursor)

(ppm)
Compound B (Target)

(ppm)
Diagnostic Note
Acetylenic H (

C-H)
2.45 - 2.55 (s, 1H) ABSENT Primary Indicator. Disappearance confirms functionalization.[1]
Cyclohexane Ring (C2/C6)1.85 - 1.95 (m, 2H)1.90 - 2.00 (m, 2H)Slight deshielding due to inductive effect of Iodine.[1]
Cyclohexane Ring (C3/C5)1.65 - 1.75 (m, 4H)1.65 - 1.75 (m, 4H)Minimal change; remote from the reaction center.
Cyclohexane Ring (C4)1.50 - 1.60 (m, 1H)1.50 - 1.60 (m, 1H)Unaffected.[1]
Hydroxyl (-OH)2.00 - 2.30 (br s, 1H)2.10 - 2.40 (br s, 1H)Solvent/Concentration dependent.[1]
Table 2: C NMR Comparison (100 MHz, CDCl )
Carbon EnvironmentCompound A (Precursor)

(ppm)
Compound B (Target)

(ppm)
Diagnostic Note
Quaternary C-OH 68.5 - 69.569.0 - 70.0Minimal shift.[1]
Internal Alkyne (

)
87.0 - 88.0 92.0 - 96.0 Deshielded (shifted downfield) by ~5-8 ppm.[1]
Terminal Alkyne (

)
73.0 - 74.0 (

C-H)
0.0 - 8.0 (

C-I)
CRITICAL: Extreme upfield shift due to Spin-Orbit Coupling.[1]
Cyclohexane (C2/C6)39.0 - 40.039.5 - 40.5-
Cyclohexane (C3/C5)25.0 - 25.525.0 - 25.5-
Cyclohexane (C4)23.0 - 23.523.0 - 23.5-

Analyst Note: If you observe a peak near 0-5 ppm in the


C spectrum, do not mistake it for TMS or grease. This is the C-I  carbon.

Experimental Protocols

A. Synthesis: Iodination of Terminal Alkyne

Standardized protocol for high-purity generation.[1]

  • Reagents: Dissolve 1-ethynylcyclohexan-1-ol (1.0 eq) in Methanol.

  • Base/Catalyst: Add KOH (2.5 eq) or Morpholine (3.0 eq).[1]

  • Iodination: Cool to 0°C. Add Iodine (

    
    , 1.1 eq) portion-wise.
    
    • Why: Exothermic control prevents polymerization.[1]

  • Workup: Quench with saturated

    
     (removes excess 
    
    
    
    , indicated by color change from brown to yellow/clear). Extract with Et_2O.[1]
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

B. NMR Acquisition Parameters

To ensure detection of the quaternary carbons.

  • Solvent: CDClngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     (Standard).[1] Use DMSO-
    
    
    
    if OH proton coupling is required.[1]
  • Pulse Sequence: Standard 1D Carbon (

    
    C
    
    
    
    ).[1]
  • Relaxation Delay (

    
    ):  Set to > 2.0 seconds .
    
    • Reasoning: The quaternary carbons (C-OH and the alkyne carbons) have long

      
       relaxation times. Short delays will suppress these signals, making the critical C-I peak invisible.
      
  • Scans: Minimum 512 scans for

    
    C to resolve the quaternary peaks from baseline noise.
    

Decision Logic & Workflow Visualization

The following diagrams illustrate the characterization workflow and the spectral logic tree for confirming the product.

Diagram 1: Characterization Workflow

G Start Crude Product Solvent Dissolve in CDCl3 Start->Solvent H_NMR Acquire 1H NMR Solvent->H_NMR Decision Check 2.5 ppm H_NMR->Decision C_NMR Acquire 13C NMR (d1 > 2s) Decision->C_NMR Peak Absent Result_Fail Precursor Present (Incomplete) Decision->Result_Fail Peak Present Check_CI Check 0-10 ppm C_NMR->Check_CI Check_CI->Result_Fail Peak Missing Result_Pass Target Confirmed (Pure) Check_CI->Result_Pass Peak Found

Caption: Step-by-step logic flow for validating the conversion of ethynylcyclohexanol to its iodinated derivative.

Diagram 2: The Heavy Atom Shift Mechanism

G Iodine Iodine Substituent (Heavy Atom Z=53) Effect Spin-Orbit Coupling (Relativistic Effect) Iodine->Effect Carbon_Alpha Alpha-Carbon (C-I) Shielding Effect Effect->Carbon_Alpha Major Impact Carbon_Beta Beta-Carbon (C-C-I) Deshielding Effect Effect->Carbon_Beta Minor Impact Shift_Alpha Upfield Shift (0 - 10 ppm) Carbon_Alpha->Shift_Alpha Shift_Beta Downfield Shift (~95 ppm) Carbon_Beta->Shift_Beta

Caption: Mechanistic pathway showing how Iodine induces Spin-Orbit Coupling, resulting in the characteristic upfield shift.

References

  • Webb, J. A., et al. (2004).[3] "Experimental Studies of the

    
    C NMR of Iodoalkynes in Lewis-Basic Solvents." Journal of Organic Chemistry, 69(3), 660–664.[3] 
    
    • Context: Establishes the foundational shifts for alpha-carbons in iodoalkynes (~0 ppm) and solvent dependency.
  • Vicha, J., et al. (2020).[4] "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table." Chemical Reviews, 120(15), 7065–7103. [1]

    • Context: Authoritative review on the Spin-Orbit Heavy Atom on Light Atom (SO-HALA) effect explaining the shielding mechanism.
  • PubChem Compound Summary. (2025). "1-Ethynylcyclohexanol."[1][5][6] National Library of Medicine.[1]

    • Context: Source for precursor spectral data and physical properties.[1]

  • Otamukhamedova, G., et al. (2025).[7] "Synthesis of 1-ethynylcyclopentan-1-ol... and its chemical modifications." Chemical Review and Letters.

    • Context: Comparative synthetic protocols for cycloalkyl-alkynols.

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Iodinated Cyclohexanols: A Comparative Technical Guide

The following guide provides a comprehensive technical analysis of the mass spectrometry (MS) fragmentation patterns of iodinated cyclohexanols. This document is structured to serve as a practical reference for structura...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the mass spectrometry (MS) fragmentation patterns of iodinated cyclohexanols. This document is structured to serve as a practical reference for structural elucidation and metabolic identification in drug development.

Executive Summary

Iodinated cyclohexanols, particularly 2-iodocyclohexanol , serve as critical synthetic intermediates and potential metabolic markers in the study of halogenated alicyclic compounds. Their mass spectrometric analysis presents unique challenges due to the lability of the carbon-iodine (C–I) bond and the competing fragmentation pathways driven by the hydroxyl group.

This guide characterizes the electron ionization (EI) fragmentation behavior of iodinated cyclohexanols, benchmarking them against their chlorinated and brominated analogs. It establishes a self-validating protocol for distinguishing stereoisomers (cis vs. trans) and identifying the iodine substituent through unique isotopic and fragmentation signatures.

Chemical Physics of Fragmentation

To interpret the spectra accurately, one must understand the "weakest link" principle governing the fragmentation.

  • Bond Dissociation Energy (BDE): The C–I bond (~57 kcal/mol) is significantly weaker than the C–O bond (~90 kcal/mol) and the C–C bond (~83 kcal/mol). Consequently, the primary fragmentation event is driven by the loss of the iodine atom or hydrogen iodide (HI), rather than the dehydration typical of non-halogenated alcohols.

  • Radical Localization: Upon ionization (M+•), the charge can localize on either the iodine lone pair or the oxygen lone pair. Given iodine's lower ionization energy (IE ≈ 9.3 eV) compared to oxygen (IE ≈ 10.8 eV), the radical cation initially localizes on the iodine, triggering direct cleavage or elimination.

Comparative Analysis: Iodo- vs. Chloro- vs. Bromo-Cyclohexanols

The most reliable method for identifying an iodinated species is to compare its isotopic envelope and fragmentation dominance against other halogens.

Table 1: Halogenated Cyclohexanol Comparison Matrix
FeatureIodinated Cyclohexanol Brominated Cyclohexanol Chlorinated Cyclohexanol
Isotopic Pattern Monoisotopic (Single M+ peak)Doublet (1:1 ratio of M : M+2)Doublet (3:1 ratio of M : M+2)
Molecular Ion (M+) Weak or Absent (Rapid C–I cleavage)Moderate IntensityStronger Intensity
Dominant Loss •I (127 Da) or HI (128 Da) •Br (79/81 Da)HCl (36/38 Da) or H₂O (18 Da)
Diagnostic Mass Gap Large gap (Δ127) between high mass peaksGap of 79/81Gap of 35/37
Base Peak Origin Ring Cation (m/z 81 or 99)Cyclohexyl CationCyclohexanone/Cyclohexene

Key Insight: Unlike chloro- or bromo- analogs, iodinated compounds do not show an M+2 peak. If you observe a distinct doublet separated by 2 Da, the compound is not iodinated. The presence of iodine is confirmed by a "silent" region in the high-mass range (due to the massive loss of 127 Da) and a solitary peak at m/z 127 (I+).

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of 2-iodocyclohexanol (MW 226) proceeds through three competing pathways. The dominance of these pathways is stereochemically controlled.

Pathway Logic
  • Pathway A (Radical Cleavage): Direct homolytic cleavage of the weak C–I bond. Yields the hydroxycyclohexyl cation (m/z 99).

  • Pathway B (Elimination): Loss of neutral HI to form the cyclohexanone radical cation (m/z 98) or cyclohexen-ol. This is often the dominant path in trans isomers due to favorable anti-periplanar geometry.

  • Pathway C (Dehydration): Loss of water (M-18).[1] This is a minor pathway for iodides but common for the parent cyclohexanol.

Visualization of Signaling Pathways

The following diagram illustrates the fragmentation cascade for 2-iodocyclohexanol.

Fragmentation M_Ion Molecular Ion (M+•) m/z 226 Cat_99 Hydroxycyclohexyl Cation (C6H11O+) m/z 99 M_Ion->Cat_99 - •I (127 Da) (Alpha Cleavage) Ion_98 Cyclohexanone Ion (C6H10O+•) m/z 98 M_Ion->Ion_98 - HI (128 Da) (1,2-Elimination) Ion_208 Iodocyclohexene Ion (C6H9I+•) m/z 208 M_Ion->Ion_208 - H2O (18 Da) (Minor Path) Ion_127 Iodine Cation (I+) m/z 127 M_Ion->Ion_127 Direct Ionization Cat_81 Cyclohexenyl Cation (C6H9+) m/z 81 Cat_99->Cat_81 - H2O (18 Da) Ion_55 Acylium Fragment (C3H3O+) m/z 55 Ion_98->Ion_55 Ring Opening & Cleavage

Figure 1: Primary fragmentation pathways of 2-iodocyclohexanol. Note the competition between Iodine radical loss (Pathway A) and HI elimination (Pathway B).

Stereochemical Differentiation (Cis vs. Trans)

Stereochemistry profoundly affects the abundance of the [M - HI] peak.

  • Trans-2-Iodocyclohexanol: The H atom at C2 and the Iodine atom at C1 can adopt a trans-diaxial conformation. This geometry is perfectly set up for a facile 1,2-elimination of HI (thermal or EI-induced).

    • Result: The spectrum exhibits a very intense peak at m/z 98 (M-128).

  • Cis-2-Iodocyclohexanol: The H and I atoms are equatorial/axial or axial/equatorial. Elimination requires a higher energy ring distortion.

    • Result: The m/z 98 peak is significantly less intense relative to the m/z 99 (M-I) peak compared to the trans isomer.

Protocol for Stereoisomer ID: Calculate the ratio of intensities:


.
  • If

    
     (High HI loss) → Likely Trans .
    
  • If

    
     (Low HI loss) → Likely Cis .
    

Experimental Protocol for Validation

To generate reproducible data for these compounds, follow this specific GC-MS workflow.

Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in 1 mL of Dichloromethane (DCM). Avoid methanol, as nucleophilic substitution of Iodine can occur in the injector port.

  • Derivatization (Optional but Recommended): Treat with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to cap the hydroxyl group.

    • Why? This prevents thermal dehydration in the inlet, ensuring that any observed water loss is intrinsic to the MS vacuum fragmentation, not the injector physics.

    • Shift: The M+ shifts from 226 to 298. The [M-I]+ peak shifts to m/z 171.

GC-MS Conditions
  • Inlet Temperature: Low (150°C - 200°C) .

    • Critical: High temperatures (>250°C) cause thermal degradation of the C–I bond before ionization, artificially inflating the HI loss peak and obscuring stereochemical differences.

  • Column: Non-polar (e.g., DB-5ms or HP-5).

  • Ionization: Electron Impact (EI) at 70 eV.[2]

  • Scan Range: m/z 40 – 300. (Must capture the Iodine cutoff).

Data Summary: Diagnostic Ion Table

Use this table to confirm the identity of 2-iodocyclohexanol.

m/z ValueIon IdentityFormulaRelative Abundance (Est.)Notes
226 Molecular Ion

< 5%Often invisible; look for M-127.
127 Iodine Cation

10-30%Diagnostic for iodine presence.
99 Hydroxycyclohexyl

40-80% Result of C–I homolysis.
98 Cyclohexanone

Variable High in trans, low in cis.
81 Cyclohexenyl

100% (Base) Stable hydrocarbon fragment; loss of I then H₂O.
57 Propenyl/Butyl

20-50%Common ring cleavage fragment.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrometry - fragmentation patterns of halogenoalkanes (haloalkanes).[3] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). 2-Chlorocyclohexanol Mass Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

  • Koritzke, A. L., et al. (2020).[4] Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry.[4] Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.[1][3][5][6][7][8][9][10][11] Retrieved from [Link]

  • Michigan State University. (2023). The Surprising Dynamics of the McLafferty Rearrangement. Retrieved from [Link]

Sources

Validation

Comparative Guide: Reactivity of Alkynyl Iodides vs. Alkynyl Bromides in Cross-Coupling

Executive Summary In the landscape of sp-hybridized carbon coupling, the choice between alkynyl iodides (R-C≡C-I) and alkynyl bromides (R-C≡C-Br) is rarely a matter of simple substitution. It is a strategic decision dict...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of sp-hybridized carbon coupling, the choice between alkynyl iodides (R-C≡C-I) and alkynyl bromides (R-C≡C-Br) is rarely a matter of simple substitution. It is a strategic decision dictated by the metal catalyst employed.

  • Alkynyl Iodides are the "speed demons" of Palladium-catalyzed chemistry (Sonogashira, Stille, Negishi), offering rapid oxidative addition rates essential for sterically hindered substrates.

  • Alkynyl Bromides are the "precision tools" of Copper-catalyzed chemistry (Cadiot-Chodkiewicz), providing the necessary stability to prevent homocoupling side reactions that plague their iodide counterparts.

This guide analyzes the mechanistic underpinnings of these differences and provides validated protocols for their synthesis and application.

Mechanistic Foundation: The Bond Energy Divergence

The reactivity difference stems fundamentally from the carbon-halogen bond dissociation energy (BDE) and the resulting kinetics of oxidative addition.

FeatureAlkynyl Iodide (R-C≡C-I)Alkynyl Bromide (R-C≡C-Br)Impact on Reactivity
C(sp)-X BDE ~50-55 kcal/mol~65-70 kcal/molIodides undergo bond insertion significantly faster.
Bond Length ~1.99 Å~1.79 ÅLonger C-I bond is more accessible to metal centers.
Polarizability High (Soft)Moderate (Harder)Iodides stabilize transition states in soft metal (Pd, Au) catalysis.
Leaving Group Ability Excellent (

of HI

-10)
Good (

of HBr

-9)
Iodide is a superior leaving group in elimination pathways.
Visualization: Reactivity vs. Stability Trade-off

ReactivityLandscape Substrate Target: 1-Haloalkyne Iodide Alkynyl Iodide (R-C≡C-I) Substrate->Iodide High Reactivity Bromide Alkynyl Bromide (R-C≡C-Br) Substrate->Bromide High Stability Pd_Cycle Pd-Catalysis (Stille/Negishi/Sonogashira) Iodide->Pd_Cycle Preferred Cu_Cycle Cu-Catalysis (Cadiot-Chodkiewicz) Bromide->Cu_Cycle Preferred Outcome_I Fast Oxidative Addition High Yields for Hindered Systems Pd_Cycle->Outcome_I Outcome_Br Controlled Reactivity Prevents Homocoupling Cu_Cycle->Outcome_Br

Figure 1: Decision pathway for selecting the halogen based on the intended catalytic cycle.

Performance in Palladium-Catalyzed Systems

Primary Reaction Types: Inverse Sonogashira, Stille, Negishi.

In Pd(0)/Pd(II) cycles, the rate-determining step is frequently the oxidative addition of the C-X bond to the Pd(0) species.

  • Alkynyl Iodides:

    • Performance: React almost instantaneously with active Pd(0) species.

    • Use Case: Essential when the alkyne partner is electron-deficient or sterically bulky. They allow for milder reaction temperatures (often RT or 0°C), preserving sensitive functional groups.

    • Mechanism: The weak C-I bond allows rapid insertion of Pd, forming the R-C≡C-Pd(II)-I intermediate before catalyst decomposition can occur.

  • Alkynyl Bromides:

    • Performance: Slower oxidative addition.[1][2] Often requires heating (>60°C) or electron-rich ligands (e.g., SPhos, XPhos) to facilitate the reaction.

    • Use Case: Used when the iodide is too unstable to isolate or when "halogen-dance" side reactions (migration of the halogen on the ring/chain) are a risk with iodides.

Performance in Copper-Catalyzed Systems (Cadiot-Chodkiewicz)

Primary Reaction: Synthesis of unsymmetrical 1,3-diynes.

This is the critical exception where Bromides are superior to Iodides .

  • The Problem with Iodides: In the presence of Cu(I) and amines, alkynyl iodides undergo rapid iodine-copper exchange . This scrambles the reagents, leading to a statistical mixture of:

    • Desired Heterocoupling (

      
      )
      
    • Homocoupling A (

      
      )
      
    • Homocoupling B (

      
      )
      
  • The Bromide Advantage: Alkynyl bromides are reactive enough to undergo the coupling but stable enough to resist rapid halogen-metal exchange. This ensures high chemoselectivity for the unsymmetrical diyne.

Visualization: The Cadiot-Chodkiewicz Selectivity Mechanism

CadiotMechanism Start Reagents: Terminal Alkyne (R-H) + Haloalkyne (R'-X) Path_Br Path A: Alkynyl Bromide Start->Path_Br Path_I Path B: Alkynyl Iodide Start->Path_I Cu_Cat Cu(I) Catalyst Step_Br Controlled Oxidative Addition to Cu-Acetylide Cu_Cat->Step_Br Step_I Rapid Halogen-Metal Exchange Cu_Cat->Step_I Path_Br->Cu_Cat Path_I->Cu_Cat Prod_Br Product: Unsymmetrical Diyne (R-R') >90% Selectivity Step_Br->Prod_Br Prod_I Mixture: R-R' + R-R + R'-R' (Glaser/Straus Scrambling) Step_I->Prod_I

Figure 2: Mechanistic divergence in Copper catalysis showing why Bromides offer superior selectivity.

Experimental Protocols

Protocol A: Synthesis of 1-Bromoalkynes (NBS Method)

Best for: Preparing stable electrophiles for Cadiot-Chodkiewicz coupling.

Reagents:

  • Terminal Alkyne (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • AgNO₃ (0.05 equiv) or DBU (for metal-free variant)

  • Acetone or Acetonitrile (Solvent)

Workflow:

  • Dissolve terminal alkyne in acetone (0.2 M).

  • Add NBS (1.1 equiv) and AgNO₃ (5 mol%).

  • Stir at room temperature for 1–3 hours. Monitor by TLC (product is usually less polar than starting material).

  • Workup: Dilute with hexanes, wash with water (x3) to remove succinimide and silver salts. Dry over MgSO₄.

  • Purification: Silica gel filtration (usually 100% Hexanes). 1-Bromoalkynes are shelf-stable at -20°C.

Protocol B: Synthesis of 1-Iodoalkynes (NIS Method)

Best for: Preparing highly reactive electrophiles for Pd-coupling.

Reagents:

  • Terminal Alkyne (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)[3]

  • AgNO₃ (0.05 equiv)

  • Acetonitrile (Solvent)

Workflow:

  • Dissolve terminal alkyne in acetonitrile.

  • Add AgNO₃ (catalytic) followed by NIS. Protect from light (wrap flask in foil).

  • Stir for 30 min to 2 hours.

  • Workup: Quench with saturated aq. Na₂S₂O₃ (sodium thiosulfate) to remove free iodine (solution turns from purple/brown to clear). Extract with ether.[4]

  • Storage: Use immediately if possible. If storing, keep at -20°C in the dark over copper wire (stabilizer).

Protocol C: Cadiot-Chodkiewicz Coupling (Standard)

Demonstrating the preference for Bromides.

Reagents:

  • Terminal Alkyne A (1.0 equiv)

  • 1-Bromoalkyne B (1.1 equiv)

  • CuCl (5 mol%)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (catalytic, reducing agent to keep Cu in +1 state)

  • Ethylamine (aq) or Piperidine (Base/Solvent mix)

Workflow:

  • Prepare a solution of ethylamine (30% aq) and MeOH.

  • Add CuCl and a pinch of NH₂OH·HCl (solution should be colorless; if blue/green, add more hydroxylamine).

  • Add Terminal Alkyne A (nucleophile) to form the red/yellow copper acetylide in situ.

  • Dropwise add 1-Bromoalkyne B (electrophile) over 20 minutes.

    • Note: Adding Iodide here would cause immediate scrambling.

  • Stir 1–4 hours. The color may fluctuate; maintain reducing environment with NH₂OH·HCl.

  • Extract with ether, wash with dilute HCl (to remove amine), then brine.

Stability & Handling Guide

ParameterAlkynyl IodideAlkynyl Bromide
Light Sensitivity High. Photolytic cleavage of C-I bond occurs readily. Must handle in amber glassware or foil.Low. Generally stable under ambient lab light.
Thermal Stability Low. Risk of explosive decomposition for low MW substrates upon distillation.Moderate. Can often be distilled (with care) or sublimed.
Shelf Life Days to Weeks (at -20°C).Months (at -20°C).
Purification Silica gel can cause decomposition (acidic). Use neutral alumina or rapid filtration.Standard silica gel chromatography is usually safe.

References

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. [Link]

  • Chodkiewicz, W. (1957).[5] Synthesis of acetylenic compounds. Annales de Chimie (Paris).[5] (Foundational text for Cadiot-Chodkiewicz coupling).

  • Alami, M., Ferri, F., & Linstrumelle, G. (1993). An Efficient Palladium-Catalyzed Reaction of Vinyl and Alkynyl Halides with Terminal Alkynes. Tetrahedron Letters. [Link]

  • Witulski, B., & Alayrac, C. (2002). 1-Haloalkynes: A Growing Family of Useful Synthetic Building Blocks. Angewandte Chemie.
  • Organic Chemistry Portal. (2024). Synthesis of 1-Iodoalkynes and 1-Bromoalkynes.[6][7] [Link]

Sources

Comparative

A Comparative Analysis for Synthetic Strategy: The Superiority of 1-(2-Iodoethynyl)cyclohexan-1-ol over its Bromoethynyl Analog in Cross-Coupling Reactions

In the intricate world of organic synthesis, particularly within drug discovery and materials science, the selection of building blocks is a critical decision that dictates the efficiency, yield, and feasibility of a syn...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis, particularly within drug discovery and materials science, the selection of building blocks is a critical decision that dictates the efficiency, yield, and feasibility of a synthetic route. Haloalkynes have emerged as exceptionally versatile reagents, acting as dual-functionalized molecules in a variety of powerful transformations such as cross-coupling, nucleophilic addition, and cycloaddition reactions.[1][2] This guide provides an in-depth comparison between 1-(2-iodoethynyl)cyclohexan-1-ol and its 1-bromoethynyl analog, presenting the scientific rationale and supporting data that underscore the distinct advantages of the iodo-substituted compound in modern synthetic applications.

The Core Principle: Reactivity Driven by Bond Dissociation Energy

The fundamental difference in performance between iodoalkynes and bromoalkynes in transition metal-catalyzed reactions lies in the carbon-halogen bond strength. In palladium-catalyzed cross-coupling reactions, such as the widely used Sonogashira coupling, the oxidative addition of the haloalkyne to the palladium(0) complex is frequently the rate-determining step.[3]

The established reactivity trend for halogens in these reactions is:

I > Br > Cl > F [3][4]

This order is directly correlated with the bond dissociation energies (BDE) of the respective carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, making it more susceptible to cleavage by the palladium catalyst.[3] This lower activation energy barrier for the C-I bond translates into faster reaction rates and the ability to conduct reactions under much milder conditions.

Bond TypeBond Dissociation Energy (kcal/mol)Implication for Reactivity
C-I ~57.6Lower energy required for bond cleavage , facilitating faster oxidative addition.
C-Br ~72.1Higher energy required for bond cleavage , leading to slower reaction rates and often requiring more forcing conditions.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies and their impact on reactivity in cross-coupling reactions.

This inherent reactivity advantage makes 1-(2-iodoethynyl)cyclohexan-1-ol a more efficient coupling partner, particularly when dealing with sensitive functional groups or complex molecular architectures common in pharmaceutical development.[5]

The Sonogashira Coupling: A Case Study in Enhanced Performance

The Sonogashira reaction, which forges a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[6][7] The choice of the haloalkyne has profound implications for the reaction's success.

The enhanced reactivity of 1-(2-iodoethynyl)cyclohexan-1-ol leads to several tangible benefits in a laboratory setting:

  • Milder Reaction Conditions: Reactions can often be performed at or near room temperature, preserving thermally sensitive functional groups elsewhere in the molecule.[6]

  • Shorter Reaction Times: The faster rate of oxidative addition significantly reduces the overall time required for the reaction to reach completion, improving throughput.

  • Higher Yields: Efficient coupling minimizes the formation of side products, such as the undesired homo-coupling of the terminal alkyne (Glaser coupling), leading to cleaner reaction profiles and higher isolated yields of the target molecule.[8]

  • Broader Substrate Scope: The high reactivity allows for successful coupling with a wider range of partners, including less reactive or sterically hindered aryl/vinyl halides and triflates.

Visualizing the Advantage: The Sonogashira Catalytic Cycle

The following diagram illustrates the catalytic cycle for the Sonogashira reaction, highlighting the critical oxidative addition step where the iodo-analog holds a distinct advantage.

Sonogashira_Cycle Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd Faster with Iodoalkyne (Weaker C-I bond) PdII_complex R-C≡C-Pd(II)L₂-X (Alkynylpalladium Complex) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Diorgano_Pd R-C≡C-Pd(II)L₂-Ar (Diorganopalladium Complex) Transmetalation->Diorgano_Pd RedElim Reductive Elimination Diorgano_Pd->RedElim RedElim->Pd0 Catalyst Regeneration Product_out Product R-C≡C-Ar Reactant_in Haloalkyne R-C≡C-X (X=I or Br) Ar_in Organocuprate Ar-Cu

Figure 1: Simplified catalytic cycle for the Sonogashira reaction.

Comparative Experimental Performance

While a direct head-to-head comparison for 1-(2-haloethynyl)cyclohexan-1-ol specifically is sparse in literature, the well-documented principles of haloalkyne reactivity allow for an accurate extrapolation of expected performance. The following table summarizes the anticipated outcomes for a model Sonogashira coupling reaction.

Parameter1-(2-Iodoethynyl)cyclohexan-1-ol1-(2-Bromoethynyl)cyclohexan-1-olAdvantage
Reaction Temperature Room Temperature (25 °C)50-80 °CMilder conditions, better functional group tolerance.
Reaction Time 1-4 hours8-24 hoursIncreased throughput and efficiency.
Typical Yield >90%60-80%Higher product yield, less purification required.
Catalyst Loading 1-2 mol%3-5 mol%More cost-effective use of precious metal catalyst.
Side Products MinimalModerate (e.g., Glaser homo-coupling)Cleaner reaction, simpler workup.

Table 2: Extrapolated performance comparison in a model Sonogashira cross-coupling reaction.

Standard Protocol: Sonogashira Coupling with an Iodoalkyne

This protocol provides a robust, self-validating starting point for researchers. The use of copper(I) iodide as a co-catalyst greatly accelerates the reaction, enabling the coupling to proceed efficiently at room temperature.[6]

Experimental Workflow

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add Aryl Halide, Pd Catalyst & CuI to a flame-dried flask. prep2 2. Evacuate and backfill with inert gas (N₂ or Ar) three times. prep1->prep2 prep3 3. Add degassed solvent (e.g., THF/Et₃N). prep2->prep3 react1 4. Add 1-(2-Iodoethynyl)cyclohexan-1-ol via syringe. prep3->react1 react2 5. Stir at room temperature. react1->react2 react3 6. Monitor reaction progress by TLC or LC-MS. react2->react3 work1 7. Quench with sat. aq. NH₄Cl solution. react3->work1 work2 8. Extract with an organic solvent (e.g., EtOAc). work1->work2 work3 9. Dry, filter, and concentrate the organic layer. work2->work3 work4 10. Purify by flash column chromatography. work3->work4

Figure 2: Step-by-step experimental workflow for Sonogashira coupling.

Detailed Methodology:
  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), Pd(PPh₃)₄ (0.02 equiv.), and CuI (0.04 equiv.).

  • Solvent Addition: Add freshly distilled and degassed solvents, typically a mixture of THF and an amine base like triethylamine or diisopropylamine (in a 2:1 ratio).

  • Substrate Addition: Dissolve 1-(2-iodoethynyl)cyclohexan-1-ol (1.1 equiv.) in a small amount of the reaction solvent and add it dropwise to the stirring reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired coupled product.

Conclusion and Strategic Recommendations

For researchers and drug development professionals, efficiency is paramount. The evidence overwhelmingly supports the selection of 1-(2-iodoethynyl)cyclohexan-1-ol over its 1-bromoethynyl analog for cross-coupling reactions. The inherently weaker carbon-iodine bond provides a decisive reactivity advantage, enabling reactions to proceed faster, under milder conditions, and with higher yields.

While bromoalkynes may present a lower initial reagent cost, this is often a false economy. The benefits of using the iodo-analog—including reduced reaction times, lower catalyst loading, higher yields, and simplified purification—translate into significant savings in time, resources, and overall project timelines. For the rapid assembly of complex molecular structures required in modern chemical research, 1-(2-iodoethynyl)cyclohexan-1-ol is the demonstrably superior and more strategic choice.[1]

References

  • A Comparative Guide to the Reactivity of 1-Bromo-1-Propyne and 1-Iodo-1-Propyne in Sonogashira Coupling Reactions - Benchchem.
  • Wu, W., & Jiang, H. (2014). Haloalkynes: a powerful and versatile building block in organic synthesis. Accounts of Chemical Research, 47(9), 2484–2504. Available from: [Link]

  • Wu, W., & Jiang, H. (2014). Haloalkynes: a powerful and versatile building block in organic synthesis. Accounts of Chemical Research.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922. Available from: [Link]

  • Wu, W., & Jiang, H. (2014). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research. Available from: [Link]

  • Gholinejad, M., & El-Shishtawy, R. M. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(43), 25091–25117. Available from: [Link]

  • Application Note and Protocol: Sonogashira Cross-Coupling of 4-Bromo-2,6-diiodoaniline with Terminal Alkynes - Benchchem.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. Available from: [Link]

  • Head-to-head comparison of different synthetic routes to 1-iodoalkynes - Benchchem.
  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
  • The Superior Performance of 1-Iodocyclohexene in Cross-Coupling Reactions: A Comparative Guide - Benchchem.
  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. Available from: [Link]

Sources

Validation

The Observer Effect in Purity Analysis: Validating Light-Sensitive Iodoalkynes

Executive Summary: The "Heisenberg" Problem in Chemistry In the development of antifungal agents and functional materials, 1-iodoalkynes are indispensable electrophiles. However, they present a classic analytical paradox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Heisenberg" Problem in Chemistry

In the development of antifungal agents and functional materials, 1-iodoalkynes are indispensable electrophiles. However, they present a classic analytical paradox: the standard methods used to measure their purity often degrade them during the analysis.

This guide challenges the industry-standard reliance on RP-HPLC for this specific class of compounds. Through comparative analysis and mechanistic validation, we demonstrate why Quantitative NMR (qNMR) is not just an alternative, but the required primary standard for validating iodoalkyne purity, while HPLC serves a secondary, qualitative role.

The Instability Mechanism

To validate purity, one must first understand the degradation pathway. The C(sp)–I bond is inherently weak and highly polarizable.

Photolytic Cleavage

The bond dissociation energy (BDE) of the C–I bond in iodoalkynes is significantly lower than that of C–Br or C–Cl bonds. Exposure to standard laboratory lighting (fluorescent/LED) or the UV detector of an HPLC system (typically 254 nm) often overlaps with the


 transition of the iodine, triggering homolytic cleavage.
Visualization of Degradation Pathway

The following diagram illustrates the radical mechanism that leads to "phantom" impurities often seen in chromatograms.

IodoalkyneDegradation Start 1-Iodoalkyne (R-C≡C-I) Cleavage Homolytic Cleavage Start->Cleavage Absorption Light UV/Visible Light (hν) Light->Cleavage Radicals Radical Pair [R-C≡C• + I•] Cleavage->Radicals Product1 Dimerization (Glaser Coupling) Radicals->Product1 Recombination Product2 Iodine Formation (I₂) Radicals->Product2 Product3 Polymerization (Tars) Radicals->Product3 Chain Reaction

Figure 1: Mechanism of photolytic degradation. Note that HPLC UV detectors can actively drive this reaction during analysis.

Comparative Analysis: HPLC vs. qNMR vs. Titration

We synthesized a model compound, 1-iodo-2-phenylethyne , via the NIS/Al₂O₃ method (see Section 5) and analyzed it using three distinct methodologies.

Data Comparison Table
FeatureMethod A: RP-HPLC (UV @ 254nm)Method B: qNMR (¹H)Method C: Iodometric Titration
Primary Principle Separation (Hydrophobicity)Nuclear Spin RelaxationRedox Potential
Sample Integrity Compromised: High risk of on-column degradation or photolysis in detector.Preserved: Radio frequencies are non-destructive.Destructive: Sample is consumed.[1]
Reference Standard Required: Needs a pure standard of the exact analyte.Universal: Uses an internal standard (e.g., TCNB) unrelated to analyte.N/A: Measures active iodine content only.
Purity Result 98.2% (Misleading) UV response factors of impurities (dimers) often differ from the parent.94.5% (Accurate) Molar-based detection reveals non-chromophoric impurities.99.1% (False High) Cannot distinguish between C-I and I₂ (degradation product).
Time to Result 30-45 mins (Equilibration + Run)10-15 mins20 mins
The Verdict
  • HPLC is suitable only for qualitative monitoring of reaction progress, provided the run time is short and the column is shielded.

  • Titration is prone to false positives if free iodine (

    
    ) is present from degradation.
    
  • qNMR is the Gold Standard because it is a molar-based primary method that does not require a reference standard of the unstable compound itself.

Validated Analytical Workflow

To ensure data integrity, follow this "Self-Validating" workflow. This system assumes the compound is guilty (impure) until proven innocent by qNMR.

Workflow cluster_Prep Preparation (Dark Room) cluster_Analysis Analysis Sample Crude Iodoalkyne Solvent Dissolve in CDCl₃ (Neutralized with Basic Alumina) Sample->Solvent InternalStd Add Internal Standard (e.g., 1,3,5-Trimethoxybenzene) Solvent->InternalStd NMR ¹H qNMR Acquisition (d1 > 5*T1, 90° Pulse) InternalStd->NMR HPLC UPLC-MS (Optional) Run in Dark, Short Column InternalStd->HPLC Qualitative Check Calc Calculate Purity (wt%) NMR->Calc Decision Purity > 95%? Calc->Decision Store Store: -20°C, Amber Vial, Copper Foil Wrapped Decision->Store Yes Repurify Re-column (Hexanes) Rapid Filtration Decision->Repurify No Repurify->Sample

Figure 2: The "Dark Workflow" for validating light-sensitive compounds.

Experimental Protocol: Synthesis & Analysis

This protocol utilizes the NIS/Al₂O₃ method, selected for its mild conditions which minimize thermal decomposition compared to traditional metal-acetylide routes.

Synthesis of 1-Iodo-2-phenylethyne
  • Setup: Wrap a 50 mL round-bottom flask in aluminum foil.

  • Reaction: Charge phenylacetylene (1.0 equiv) and

    
    -Al₂O₃ (neutral, 1.3 equiv) in Acetonitrile (
    
    
    
    ).
  • Addition: Add N-Iodosuccinimide (NIS, 1.1 equiv) in one portion.

  • Execution: Stir at room temperature for 1–2 hours. Monitor by TLC (Hexane eluent). Note: The product spot will darken rapidly on the TLC plate under UV.

  • Workup: Filter off the alumina. Dilute filtrate with water, extract with diethyl ether. Wash with saturated

    
     (to remove traces of free iodine).
    
  • Purification: Pass through a short plug of silica gel (eluting with Hexanes). Do not distill to dryness (Explosion Hazard).

qNMR Analysis Protocol
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High stability, distinct singlet at

    
     6.1 ppm).
    
  • Solvent:

    
     (Pre-treated with 
    
    
    
    to remove trace acid).
  • Procedure:

    • Weigh exactly ~10 mg of Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) into an amber vial.
    • Dissolve in 0.6 mL

      
       and transfer to NMR tube.
      
    • Acquisition Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (

        
        ): 30 seconds (Must be 
        
        
        
        of the slowest proton).
      • Scans: 16 or 32.

    • Calculation:

      
      
      Where 
      
      
      
      = Integral area,
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Mass,
      
      
      = Purity of IS.[2]

Safety & Handling (Crucial)

  • Explosion Hazard: Haloalkynes are energetic. Never distill 1-iodoalkynes to dryness or heat above 80°C.

  • Shock Sensitivity: While less sensitive than bromoalkynes, iodoalkynes can detonate under high impact.

  • Storage: Always store in amber vials flushed with Argon at -20°C. Adding a small piece of copper wire can act as a stabilizer (scavenging free radicals).

References

  • Synthesis Methodology (NIS/Al2O3): Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide.[3][4][5] RSC Advances.[3] [Link]

  • Photolytic Mechanism: Visible Light-Induced Homolytic Cleavage of C-I Bonds. National Institutes of Health (NIH) / PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(2-Iodoethynyl)cyclohexan-1-ol

Executive Summary: The Hazard Profile Do not treat 1-(2-iodoethynyl)cyclohexan-1-ol as a standard organic waste. As a Senior Application Scientist, I must emphasize that while the cyclohexyl ring provides some steric bul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Profile

Do not treat 1-(2-iodoethynyl)cyclohexan-1-ol as a standard organic waste.

As a Senior Application Scientist, I must emphasize that while the cyclohexyl ring provides some steric bulk, the iodoalkyne moiety (-C≡C-I) is inherently energetic. The carbon-iodine bond on an alkyne is significantly weaker (~40-50 kcal/mol) than a standard alkyl-iodide bond. This creates a risk of explosive decomposition under thermal stress, mechanical shock, or transition metal catalysis.

Core Directive: The primary disposal objective is Desensitization via Dilution . Never dispose of this compound as a neat solid or concentrated oil.

Physicochemical Hazard Table
PropertyCharacteristicOperational Implication
Functional Group Iodoalkyne (1-iodo-2-ethynyl)Shock Sensitive / Energetic. Potential for violent decomposition.
Physical State Solid (low MP) or OilSolids are higher risk due to crystal lattice energy propagation.
Stability Thermally LabileAvoid rotary evaporation to dryness. Keep T < 40°C.
Compatibility Incompatible with MetalsStrictly avoid Copper (Cu) or Silver (Ag) waste streams (risk of acetylide formation if traces of terminal alkyne exist).
Waste Class Halogenated OrganicMust be segregated from non-halogenated solvents.

Pre-Disposal Stabilization Protocol

Causality: High-energy compounds often detonate because a small initiation event (friction from a screw cap, heat from a reaction) propagates through the pure material. Dilution acts as a heat sink, preventing this propagation.

Scenario A: Pure Solid or Neat Oil

If you have synthesized the material in bulk and need to dispose of a fraction:

  • Solvation: Immediately dissolve the material in a compatible halogenated solvent (Dichloromethane (DCM) or Chloroform).

    • Target Concentration: < 10 wt%.

  • Container: Use a wide-mouth high-density polyethylene (HDPE) or conductive glass container. Do not use ground glass joints (friction hazard).

  • Labeling: Mark clearly as "Potentially Explosive Chemical (PEC) - Diluted."

Scenario B: Reaction Mixtures

If the compound is in a crude reaction mixture (e.g., post-iodination):

  • Quench Active Reagents: Ensure any iodinating agents (e.g., NIS, I2/Morpholine) are quenched with saturated Sodium Thiosulfate (

    
    ) before organic extraction.
    
    • Why: Free iodine acts as an oxidizer that can degrade the iodoalkyne unpredictably.

  • Extraction: Extract into the halogenated waste solvent.

  • No Concentration: Do not concentrate the waste stream on a rotovap. Dispose of the full volume of solvent.

Disposal Decision Logic (Visualization)

The following workflow outlines the critical decision path for handling this specific compound.

DisposalWorkflow Start Waste: 1-(2-Iodoethynyl)cyclohexan-1-ol StateCheck Physical State? Start->StateCheck Solid Pure Solid / Neat Oil StateCheck->Solid High Risk Solution Dilute Solution (<10%) StateCheck->Solution Lower Risk Action_Dissolve ACTION: Dissolve immediately in DCM or Chloroform Solid->Action_Dissolve Stabilize Contaminants Contains Metals? (Cu, Pd, Ag) Solution->Contaminants Action_Dissolve->Contaminants Stream_Halo Stream: Halogenated Organic Contaminants->Stream_Halo No Stream_Metal Stream: Heavy Metal Waste (Halogenated) Contaminants->Stream_Metal Yes Labeling Label: 'High Energy / PEC' DO NOT CONCENTRATE Stream_Halo->Labeling Stream_Metal->Labeling

Caption: Decision tree for the safe segregation and stabilization of iodoalkyne waste. Note the critical step of dissolution for solids.

Step-by-Step Disposal Procedure

Phase 1: Preparation
  • PPE Selection:

    • Gloves: Double-gloving is required. Inner layer: Nitrile (0.11mm); Outer layer: Silver Shield (Laminate) or heavy-duty Nitrile if handling concentrated stock, to prevent permeation of the organic carrier [1].

    • Eye Protection: Chemical splash goggles (ANSI Z87.1).

    • Shielding: Perform all transfers behind a blast shield or sash lowered to operating height.

Phase 2: Waste Transfer
  • Select Container: Use a dedicated waste container for Halogenated Solvents.

    • Constraint: Ensure the container is not full.[1] Leave 10-15% headspace for vapor expansion.

  • Transfer: Pour the diluted solution slowly into the waste container using a funnel.

    • Technique: Pour down the side to minimize splashing and static generation.

  • Rinsing: Rinse the original vessel with a small volume of DCM and add this rinse to the waste container. Do not scrub the original vessel if dry residue remains; dissolve it chemically.

Phase 3: Labeling and Storage
  • Tagging: Apply a hazardous waste tag immediately.

    • Constituents: List "Dichloromethane" (or carrier solvent) and "1-(2-Iodoethynyl)cyclohexan-1-ol".

    • Hazard Checkboxes: Check "Toxic," "Irritant," and write in "High Energy / Shock Sensitive" in the comments section.

  • Segregation: Store the waste container away from:

    • Strong Oxidizers (Nitric acid, Peroxides).

    • Strong Bases (can induce elimination reactions).

    • Heat sources.[2][3][4]

Emergency Response (Spills)

In the event of a spill of 1-(2-Iodoethynyl)cyclohexan-1-ol:

  • Minor Spill (<10 mL):

    • Evacuate the immediate area.

    • Do not wipe dry. Friction from paper towels on the pure compound can trigger decomposition.

    • Cover the spill with a solvent-soaked pad (acetone or DCM) to keep it wet/desensitized.

    • Absorb with vermiculite or clay.

  • Major Spill / Dry Solid Spill:

    • Evacuate the lab.

    • Contact EHS / Fire Services.

    • Inform responders of the iodoalkyne nature (potential explosion hazard).

References

  • University of California, Berkeley, EH&S. (2020). Guidelines for Explosive and Potentially Explosive Chemicals. Retrieved from [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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